(4-Bromo-2-chlorophenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQUSBWXQEUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696088 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874482-96-9 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Halogenated Benzylamine Intermediate
An In-Depth Technical Guide to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structural features—a benzene ring substituted with both bromine and chlorine atoms, and a primary aminomethyl group—offer a versatile scaffold for chemical modification. This trifunctionality is of particular interest to researchers in drug discovery and agrochemical development. The presence of distinct halogen atoms allows for selective, site-specific reactions, such as palladium-catalyzed cross-coupling at the bromine position, while the primary amine provides a nucleophilic center for forming amides, sulfonamides, and other key functional groups.[2][3] The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it ideal for use in multi-step synthetic campaigns.[1]
This guide provides a detailed examination of a robust and widely applicable pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in established chemical principles.
Strategic Overview of the Synthetic Pathway
The most direct and efficient synthesis of this compound begins with the commercially available precursor, 4-Bromo-2-chlorobenzonitrile. This strategy is advantageous as the core aromatic structure with the correct halogenation pattern is already in place. The synthesis unfolds in two primary stages:
-
Reduction of the Nitrile : The cyano group (-C≡N) of 4-Bromo-2-chlorobenzonitrile is chemically reduced to a primary aminomethyl group (-CH₂NH₂).
-
Salt Formation : The resulting free amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
The critical step in this pathway is the selective reduction of the nitrile. Several robust methods exist for this transformation, each with distinct advantages regarding reaction conditions, scalability, and reagent handling. This guide will focus on two of the most effective and well-documented approaches: reduction using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and reduction via catalytic hydrogenation with Raney® Nickel.
Caption: High-level overview of the two-step synthesis.
Part 1: Nitrile Reduction – The Core Transformation
The conversion of the nitrile functional group to a primary amine is the cornerstone of this synthesis. The choice of reducing agent is paramount and depends on factors such as available equipment, reaction scale, and functional group tolerance.[4]
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent, highly effective for the reduction of nitriles to primary amines.[5] Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and careful handling under an inert atmosphere.
Mechanistic Insight: The reduction proceeds via nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex.[6][7] The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion. A second equivalent of hydride then attacks the imine carbon, resulting in a dianion which, upon acidic aqueous workup, is protonated to yield the primary amine.[6]
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol (LiAlH₄ Reduction):
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Addition: The apparatus is cooled to 0 °C in an ice bath. A solution of 4-Bromo-2-chlorobenzonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching (Workup): The flask is cooled again to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous sodium hydroxide (1 volume), and finally water again (3 volumes). Caution: This process is highly exothermic and generates hydrogen gas.
-
Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are concentrated under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine as a free base.
Method B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[4] Raney® Nickel is a common and effective catalyst for this transformation. This method avoids the use of pyrophoric metal hydrides but typically requires specialized hydrogenation equipment to handle hydrogen gas under pressure. To enhance selectivity for the primary amine and suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of a base like potassium hydroxide or ammonia.[8]
Causality and Control: The imine intermediate formed during nitrile reduction can react with the primary amine product to form secondary amines.[9] Using an alcoholic solvent containing a base (e.g., ethanolic ammonia or KOH in 2-propanol) helps to suppress this side reaction, favoring the formation of the desired primary amine.[8]
Experimental Protocol (Raney® Nickel Hydrogenation):
-
Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. It must be washed several times with the reaction solvent (e.g., anhydrous ethanol) to remove water before use.
-
Setup: A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 4-Bromo-2-chlorobenzonitrile (1.0 eq.), the reaction solvent (e.g., ethanol), and the washed Raney® Nickel catalyst (approx. 10-20% by weight). For improved selectivity, the solvent can be saturated with ammonia gas or contain a base like potassium hydroxide (2% w/v).[8]
-
Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated (shaken or stirred) at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.
-
Isolation: The reaction vessel is depressurized and purged with nitrogen. The catalyst is carefully removed by filtration through Celite®. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent during filtration and handling.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine free base.
Comparative Data for Reduction Methods
| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation (Raney® Ni) |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Raney® Nickel |
| Solvent | Anhydrous Ether or THF | Ethanol, Methanol, 2-Propanol |
| Temperature | 0 °C to Room Temperature | Room Temperature to ~50 °C |
| Pressure | Atmospheric | Elevated (50-100 psi) |
| Key Advantages | High reactivity, rapid conversion, standard lab equipment. | High atom economy, lower cost at scale, catalyst is recyclable.[9] |
| Key Disadvantages | Pyrophoric reagent, requires strict anhydrous conditions, generates significant waste.[5] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for side products.[8][9] |
| Typical Yield | Good to Excellent | Good to Excellent |
Part 2: Hydrochloride Salt Formation
To improve the stability and ease of handling, the synthesized free amine is converted to its hydrochloride salt. This is a straightforward acid-base reaction that typically results in the precipitation of a crystalline solid.
Experimental Protocol (Salt Formation):
-
Dissolution: The crude (4-Bromo-2-chlorophenyl)methanamine free base is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: The solution is cooled in an ice bath. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) is added dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. Stirring is continued for 30-60 minutes in the ice bath to ensure complete precipitation.
-
Isolation: The solid product is collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities and then dried under vacuum to yield the final this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving the reduction of 4-Bromo-2-chlorobenzonitrile followed by acidification. The choice between a potent hydride reducing agent like LiAlH₄ and a catalytic hydrogenation approach using Raney® Nickel allows for flexibility based on laboratory scale, available equipment, and safety considerations. Both pathways, when executed with care, provide high yields of this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully and safely perform this synthesis.
References
- 1. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted benzylamine derivative of significant interest as a building block in medicinal chemistry and synthetic organic chemistry. Its halogenated phenyl ring and reactive primary amine moiety make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction optimization, formulation development, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of this compound, grounded in established analytical principles and methodologies. We will explore not only the known and predicted properties but also the causality behind the experimental techniques required for their robust characterization.
Introduction: The Significance of Substituted Benzylamines
Substituted benzylamines are a cornerstone structural motif in modern pharmacology. The benzene ring provides a scaffold for introducing various functional groups that can modulate a molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The methanamine group offers a key site for further chemical modification and often serves as a critical pharmacophore for interacting with receptors and enzymes. The specific halogenation pattern of this compound—containing both bromine and chlorine—is particularly noteworthy. Halogen atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, making this a valuable intermediate for drug discovery programs targeting novel biological space.[1] This guide serves as a senior application scientist's perspective on characterizing such a crucial intermediate.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, this begins with its precise molecular structure and associated identifiers.
The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 4 and a chlorine atom at position 2. The amine is protonated to form the hydrochloride salt, which enhances its stability and crystallinity, making it easier to handle as a solid powder.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 874482-96-9 | [2][3] |
| Molecular Formula | C₇H₈BrCl₂N | [3][4][5] |
| Molecular Weight | 256.96 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CN.Cl | [6] |
| InChI Key | IDCCCALUDZWGIS-UHFFFAOYSA-N (for free base) | [7] |
Core Physicochemical Properties: A Quantitative Overview
The macroscopic properties of a compound are a direct consequence of its molecular structure. These properties govern its behavior in both chemical reactions and biological systems.
| Property | Value / Description | Rationale & Experimental Insight |
| Appearance | White to off-white crystalline powder. | The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice, resulting in a solid appearance at room temperature.[2] Visual inspection is the first, simplest analytical check. |
| Melting Point | Data not available in cited literature. Expected to be >200°C. | The melting point is a critical indicator of purity. For ionic salts like this, a high melting point is expected due to strong electrostatic forces in the crystal lattice. The related, non-salt compound 4'-Bromo-2'-chloroacetanilide melts at 151-157°C.[8][9] The salt form will be significantly higher. Experimental Protocol: See Section 3.1. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | The hydrochloride salt introduces ionic character, drastically increasing polarity and promoting solubility in polar solvents capable of solvating the ions. The related 4-Bromobenzylamine hydrochloride is soluble in water.[10] Experimental Protocol: See Section 3.2. |
| pKa | Data not available in cited literature. Predicted pKa of the conjugate acid (R-NH₃⁺) is ~8.5-9.5. | The electron-withdrawing effects of the chloro and bromo substituents will slightly decrease the basicity of the amine compared to unsubstituted benzylamine (pKa ~9.34), but it remains a basic compound. The pKa of the ammonium ion is crucial for understanding its ionization state at physiological pH. Experimental Protocol: See Section 3.3. |
| LogP (Partition Coeff.) | XlogP (predicted for free base): 2.4 | This value indicates moderate lipophilicity for the free base form.[7] It suggests the compound, once deprotonated, can readily cross cell membranes. The LogD (distribution coefficient) at a given pH would be a more relevant parameter for drug development and can be calculated from the LogP and pKa. |
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining thermal transitions. It provides a highly accurate melting point and can also reveal information about purity, polymorphism, and decomposition.
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from 25°C to 300°C.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion. A sharp, single peak indicates high purity.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is a reliable technique for determining a compound's intrinsic solubility.
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC (see Section 5.1).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures the change in pH as a function of added titrant to determine the acid dissociation constant.
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized to the free amine). This point can be precisely determined from the first derivative of the titration curve.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.
Caption: Workflow for complete structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic pattern of the compound. Given the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the isotopic distribution pattern is highly characteristic.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Detection: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.
-
Data Analysis: Verify the molecular weight from the observed m/z of the protonated molecular ion. Critically, compare the observed isotopic pattern with the theoretical pattern for C₇H₇BrClN to confirm the elemental composition. The unique pattern from the two chlorine and one bromine atoms provides definitive confirmation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expected in the δ 7.0-8.0 ppm region. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet or narrow doublet for the proton between the Cl and CH₂NH₃⁺ groups, and two doublets for the other two protons).
-
Methylene Protons (-CH₂-): Expected as a singlet or broad singlet around δ 4.0-4.5 ppm, shifted downfield by the adjacent aromatic ring and the ammonium group.
-
Amine Protons (-NH₃⁺): A broad singlet, typically around δ 8.0-9.0 ppm, whose position is highly dependent on solvent and concentration. The signal may exchange with water in the solvent.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Expected in the δ 120-145 ppm range. Carbons directly attached to halogens will show characteristic shifts.
-
Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.
-
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it allows observation of the NH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
-
Predicted Characteristic Absorptions:
-
N-H Stretch (R-NH₃⁺): Broad absorption in the 2800-3200 cm⁻¹ range due to the ammonium salt.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ "fingerprint" region.
-
C-N Stretch: In the 1000-1200 cm⁻¹ range.
-
C-Cl Stretch: Strong absorption around 700-800 cm⁻¹.
-
C-Br Stretch: Absorption in the 500-650 cm⁻¹ range.
-
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the sample spectrum.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to confirm the presence of the key functional groups.[12][13]
Analytical Methodologies for Purity and Quantification
Ensuring the purity of a chemical intermediate is critical for the success of subsequent synthetic steps and for meeting regulatory standards in drug development.
Caption: A self-validating HPLC workflow for purity determination.
Protocol: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[14]
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately nonpolar compounds like this benzylamine derivative.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent, improving the peak shape of the basic amine.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 or 254 nm).
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This ensures elution of both polar and nonpolar impurities.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.
-
Dilute this stock to a working concentration of ~0.1 mg/mL for injection.
-
-
System Suitability Test (SST): Before running samples, perform replicate injections of a standard solution. Key SST parameters include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000.
-
Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be <2.0%. This validates that the system is performing correctly before sample analysis begins.
-
-
Data Analysis:
-
Inject the sample solution and record the chromatogram.
-
Integrate all peaks detected.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Conclusion
This compound is a key chemical intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has established its chemical identity and outlined a comprehensive, multi-technique approach for its characterization. From fundamental properties like melting point and solubility to detailed structural information from spectroscopy and robust purity assessment by HPLC, each parameter provides a critical piece of the puzzle. The protocols described herein represent industry-standard, self-validating systems that ensure data integrity and reliability. For any scientist working with this compound, applying these principles is not merely a procedural step but a fundamental requirement for achieving reproducible and meaningful results in research and development.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 3. This compound | 874482-96-9 [sigmaaldrich.com]
- 4. (3-Bromo-4-chlorophenyl)methanamine hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 [sigmaaldrich.com]
- 6. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 8. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. iosrjournals.org [iosrjournals.org]
A Comprehensive Technical Guide to (4-Bromo-2-chlorophenyl)methanamine hydrochloride: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 874482-96-9
Introduction
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features, including the presence of bromine and chlorine atoms on the phenyl ring, provide medicinal chemists with a versatile scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of the blockbuster anti-diabetic drug, Dapagliflozin.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 874482-96-9 | [1][3][4][5] |
| Molecular Formula | C₇H₈BrCl₂N | [3] |
| Molecular Weight | 256.96 g/mol | [5] |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
| Storage | Sealed and preserved in a cool, dry place | [1] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the reductive amination of 4-bromo-2-chlorobenzaldehyde. This widely used reaction in medicinal chemistry involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.[6][7]
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Bromo-2-chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Imine Formation: Dissolve 4-bromo-2-chlorobenzaldehyde in methanol. Add a solution of ammonium chloride in water or methanolic ammonia. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride is added portion-wise, maintaining the temperature below 10 °C. The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as indicated by TLC.
-
Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (4-Bromo-2-chlorophenyl)methanamine.
-
Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent like diethyl ether. A solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Application in Pharmaceutical Synthesis: The Case of Dapagliflozin
This compound serves as a crucial building block in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3] The synthesis of Dapagliflozin involves the coupling of a glucose derivative with a diarylmethane moiety, for which (4-Bromo-2-chlorophenyl)methanamine is a precursor.
A key intermediate in the synthesis of Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[3][9][10] The synthesis of this intermediate can be achieved through a pathway originating from precursors related to (4-Bromo-2-chlorophenyl)methanamine.
Caption: Synthetic pathway from this compound to Dapagliflozin.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not widely published, predicted data can be inferred from the analysis of similar compounds.[11]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine and chlorine substituents. A singlet corresponding to the benzylic methylene protons (CH₂) would likely appear in the range of 4.0-4.5 ppm. The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms of the benzylamine core. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (4-Bromo-2-chlorophenyl)methanamine. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.[10]
It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.[6][7][9][13]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor in the synthesis of the anti-diabetic drug Dapagliflozin. Its synthesis via reductive amination provides a reliable route to this important building block. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists involved in drug discovery and development.
References
- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 2. 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride | 2031260-70-3 | Benchchem [benchchem.com]
- 3. This compound | 874482-96-9 [sigmaaldrich.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chembk.com [chembk.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cpachem.com [cpachem.com]
- 11. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 12. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Molecular Structure of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive aromatic halide system and a primary amine, allows for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic considerations. Drawing upon spectroscopic data from closely related analogues and established chemical principles, we present a detailed analysis to support its application in complex molecule synthesis. This document is intended to be a practical resource for researchers, offering insights into the rational design of synthetic routes and the interpretation of analytical data related to this compound and its derivatives.
Introduction: A Versatile Building Block
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of halogen atoms on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to biological targets, and membrane permeability. This compound, with its distinct substitution pattern of a bromine and a chlorine atom on the phenyl ring, presents a unique platform for medicinal chemistry exploration.
The primary amine functionality provides a key reactive handle for the introduction of various pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and purification compared to the free base.[1] This guide will delve into the structural intricacies of this molecule, providing a robust foundation for its strategic implementation in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzylamine core with a bromine atom at the C4 position and a chlorine atom at the C2 position of the benzene ring. The amine group is protonated to form the hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874482-96-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈BrCl₂N | --INVALID-LINK--[1] |
| Molecular Weight | 256.95 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | General chemical knowledge |
Structural Visualization
The 2D and 3D structures of the cation of (4-Bromo-2-chlorophenyl)methanamine are depicted below. The hydrochloride salt is formed by the association of a chloride ion with the protonated aminomethyl group.
Caption: 2D structure of the (4-Bromo-2-chlorophenyl)methanammonium cation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic and amine protons. The aromatic region will be complex due to the dissymmetric substitution pattern.
-
Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C5.
-
Benzylic Protons (δ ~4.0 ppm): The two protons of the methylene group (CH₂) adjacent to the aromatic ring are expected to appear as a singlet.
-
Amine Protons (δ ~8.5-9.5 ppm): The three protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the six carbons of the aromatic ring. The carbons attached to the bromine and chlorine atoms (C4 and C2) will have their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the halogens. The carbon attached to the aminomethyl group (C1) will also be distinguishable.
-
Benzylic Carbon (δ ~45 ppm): The carbon of the methylene group (CH₂) is expected to appear in this region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching (3200-2800 cm⁻¹): A broad and strong absorption band is expected in this region, characteristic of the ammonium salt.
-
C-H Aromatic Stretching (3100-3000 cm⁻¹): Sharp, medium-intensity bands are expected in this region.
-
C=C Aromatic Stretching (1600-1450 cm⁻¹): Several medium to strong absorption bands are characteristic of the benzene ring.
-
C-N Stretching (1250-1020 cm⁻¹): A medium-intensity band is expected in this region.
-
C-Cl Stretching (800-600 cm⁻¹): A strong band is expected in this region.
-
C-Br Stretching (690-515 cm⁻¹): A strong band is expected in this region.
Mass Spectrometry
Mass spectrometry of the free base, (4-Bromo-2-chlorophenyl)methanamine, is predicted to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).[2] The fragmentation pattern would likely involve the loss of the amino group and cleavage of the benzylic C-C bond.
Synthesis and Reaction Chemistry
The synthesis of this compound typically proceeds through a two-step process starting from a commercially available precursor. The choice of synthetic route is guided by factors such as starting material availability, scalability, and desired purity.
Proposed Synthetic Workflow
A common and efficient method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile.
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-2-chlorobenzonitrile
This protocol is a generalized procedure based on established methods for the reduction of aryl nitriles.[3] Self-validation of this protocol in a laboratory setting is crucial before implementation.
Step 1: Preparation of the Reaction Mixture
-
To a high-pressure hydrogenation vessel, add 4-bromo-2-chlorobenzonitrile (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol.
-
Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.
Causality: The choice of a noble metal catalyst like Palladium is crucial for efficient reduction of the nitrile group to a primary amine under hydrogen pressure. Raney Nickel is a more cost-effective alternative, though it may require higher pressures and temperatures. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Trustworthiness: The reaction should be monitored to prevent over-reduction or side reactions. The complete consumption of the starting material is a key indicator of reaction completion.
Step 3: Work-up and Isolation of the Free Base
-
Carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromo-2-chlorophenyl)methanamine.
-
The crude product can be purified by column chromatography or distillation if necessary.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Authoritative Grounding: The formation of the hydrochloride salt is a standard acid-base reaction that improves the stability and handling of the amine product.
Applications in Drug Discovery and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are often incorporated into lead compounds in various drug discovery programs.
Role as a Pharmaceutical Intermediate
The presence of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the construction of diverse molecular scaffolds. The primary amine serves as a crucial point for linking to other molecular fragments to build larger, more complex drug candidates.
For instance, related halogenated benzylamines are key components in the synthesis of compounds targeting central nervous system (CNS) disorders, acting as ligands for serotonin and dopamine receptors.[1] The specific halogenation pattern of (4-bromo-2-chlorophenyl)methanamine can be exploited to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its biological activity and pharmacokinetic profile.
Logical Relationship in Drug Design
Caption: The logical progression from a key intermediate to a drug candidate.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined molecular structure, characterized by a unique halogenation pattern and a reactive amine functionality, offers a versatile platform for chemical exploration. This guide has provided a comprehensive overview of its properties, predicted spectroscopic characteristics, a plausible synthetic route, and its role in drug discovery. By understanding the fundamental aspects of this molecule, researchers can better leverage its potential in the design and synthesis of next-generation bioactive compounds.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. (4-Bromo-2-chlorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, represents a key intermediate with significant potential for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern—a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring—offers medicinal chemists a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The presence of these two distinct halogens allows for selective and differential reactivity, making it an invaluable scaffold for creating complex molecular architectures, particularly in the realm of central nervous system (CNS) drug discovery.[1][2]
This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic utility in the generation of compound libraries for high-throughput screening and the development of targeted therapeutics, with a particular focus on serotonin receptor modulators.
Physicochemical Properties and Synthesis
The hydrochloride salt of (4-Bromo-2-chlorophenyl)methanamine enhances its stability and solubility, facilitating its use in a variety of synthetic protocols.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 874482-96-9 | [3] |
| Molecular Formula | C₇H₈BrCl₂N | |
| Molecular Weight | 256.96 g/mol |
The synthesis of this compound is most efficiently achieved through the reduction of the corresponding benzonitrile. This transformation is a cornerstone of amine synthesis in medicinal chemistry.
Synthetic Pathway Overview
The primary route to (4-Bromo-2-chlorophenyl)methanamine involves the catalytic hydrogenation of 4-bromo-2-chlorobenzonitrile. This precursor is synthesized from commercially available starting materials. The nitrile group is readily reduced to a primary amine, which is then converted to its hydrochloride salt for improved handling and stability.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-2-chlorobenzonitrile
This protocol is adapted from established procedures for the reduction of halogenated benzonitriles.[4]
-
Catalyst Preparation: In a suitable pressure vessel, suspend 4-bromo-2-chlorobenzonitrile (1.0 eq) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a Raney Nickel catalyst (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine. The product can be purified by column chromatography if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a stable solid.
Core Research Application: A Scaffold for CNS-Active Compound Libraries
The structural features of this compound make it an ideal building block for the synthesis of compound libraries targeting the central nervous system.[5][6][7] The di-halogenated phenyl ring allows for the exploration of structure-activity relationships (SAR) by systematically modifying the bromine and chlorine substituents through various cross-coupling reactions. The primary amine serves as a versatile handle for introducing a wide range of functional groups and building diverse molecular scaffolds.
Application in Serotonin (5-HT) Receptor Modulator Synthesis
Serotonin receptors are a major class of drug targets for a wide range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[8][9] The synthesis of novel and selective 5-HT receptor ligands is a key area of research in medicinal chemistry. This compound can serve as a crucial starting material for the synthesis of potent 5-HT receptor modulators.
The general strategy involves the N-alkylation or N-acylation of the primary amine, followed by diversification of the aromatic ring through palladium-catalyzed cross-coupling reactions at the bromine position.
Caption: Strategy for generating a diverse library of 5-HT receptor modulators.
Proposed Workflow for Parallel Synthesis of a Focused Library
Parallel synthesis is a powerful tool for rapidly generating a multitude of analogs for SAR studies.[10]
-
Scaffold Preparation: Synthesize the N-Boc protected (4-Bromo-2-chlorophenyl)methanamine on a gram scale to serve as the common intermediate.
-
Reaction Array Setup: In a 96-well reaction block, dispense the N-Boc protected intermediate into each well.
-
Diversification via Suzuki Coupling: To each well, add a unique boronic acid or boronate ester from a pre-selected library, along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Reaction and Work-up: Seal the reaction block and heat to the desired temperature. After the reaction is complete, perform a parallel work-up, which can be automated, to remove the catalyst and reagents.
-
Deprotection and Derivatization: Remove the Boc protecting group under acidic conditions in parallel. The resulting array of primary amines can be further derivatized by reaction with a library of carboxylic acids (amide formation) or aldehydes/ketones (reductive amination).
-
Purification and Analysis: Purify the final compounds using high-throughput purification techniques like mass-directed preparative HPLC. Analyze the purity and confirm the identity of each compound in the library by LC-MS.
This approach allows for the systematic exploration of the chemical space around the (4-Bromo-2-chlorophenyl)methanamine scaffold, leading to the identification of potent and selective 5-HT receptor modulators.
Future Directions and Conclusion
The utility of this compound extends beyond 5-HT receptor modulators. Its potential as a precursor for other CNS targets, such as dopamine and norepinephrine receptor ligands, warrants further investigation.[10] The distinct electronic and steric properties imparted by the bromo and chloro substituents can be leveraged to achieve desired selectivity profiles against various receptor subtypes.
References
- 1. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (4-Bromo-2-chlorophenyl)methanamine Hydrochloride: An In-depth Technical Analysis
Introduction
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant potential in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive analysis of the spectral data for this compound, offering researchers, scientists, and drug development professionals a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The insights herein are grounded in fundamental spectroscopic principles and aim to facilitate the unambiguous identification and characterization of this important chemical entity.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial aspect for many biological and chemical applications. The following sections will delve into the theoretical underpinnings and practical interpretation of the spectral data expected for this molecule, providing a robust framework for its analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectral data. This compound consists of a disubstituted benzene ring with a bromine atom at the 4-position and a chlorine atom at the 2-position. A methanamine hydrochloride group (-CH₂NH₃⁺Cl⁻) is attached to the 1-position of the ring.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative signals. Aromatic compounds exhibit characteristic signals in specific regions of the NMR spectrum, with the chemical shifts of the aromatic protons and carbons being highly sensitive to the nature and position of the substituents on the ring.[1]
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The protons of the ammonium group often appear as a broad signal and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.[2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | d | 1H | Ar-H | This proton is ortho to the bromine and meta to the chlorine and methanamine groups. The electron-withdrawing nature of the halogens will deshield this proton, shifting it downfield. |
| ~ 7.4 - 7.6 | dd | 1H | Ar-H | This proton is ortho to the chlorine and meta to the bromine and methanamine groups. It will experience deshielding from both halogens. |
| ~ 7.2 - 7.4 | d | 1H | Ar-H | This proton is ortho to the methanamine group and meta to the bromine and chlorine atoms. |
| ~ 4.1 - 4.3 | s | 2H | -CH₂ -NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a downfield shift. |
| Broad | s | 3H | -CH₂-NH₃ ⁺ | The protons on the nitrogen are typically broad due to quadrupolar relaxation and exchange. This signal will disappear upon D₂O exchange. |
Expertise & Experience in Interpretation: The prediction of the aromatic region's splitting patterns (doublet, doublet of doublets) is based on the expected ortho and meta coupling constants.[4][5] The exact chemical shifts are estimates and can be influenced by the solvent used for analysis. The broadness of the NH₃⁺ signal is a classic indicator of protons attached to a nitrogen atom.[2]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 110-150 ppm range.[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 - 142 | Ar-C -CH₂NH₃⁺ | The carbon bearing the methanamine group. |
| ~ 133 - 137 | Ar-C -Cl | The carbon attached to the chlorine atom, deshielded by the electronegative halogen. |
| ~ 130 - 134 | Ar-CH | Aromatic methine carbon. |
| ~ 128 - 132 | Ar-CH | Aromatic methine carbon. |
| ~ 125 - 129 | Ar-CH | Aromatic methine carbon. |
| ~ 120 - 124 | Ar-C -Br | The carbon attached to the bromine atom. |
| ~ 43 - 47 | -CH₂ -NH₃⁺ | The benzylic carbon, shifted downfield due to the adjacent nitrogen and aromatic ring. |
Authoritative Grounding: The predicted chemical shifts are based on established substituent effects on aromatic carbon chemical shifts. The presence of electron-withdrawing halogens generally leads to a downfield shift for the directly attached carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. To confirm the NH₃⁺ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key functional groups are the primary amine hydrochloride, the aromatic ring, and the C-Cl and C-Br bonds.
Predicted IR Data and Interpretation
The IR spectrum will be characterized by several key absorption bands.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 | Strong, Broad | N-H stretch | This broad envelope is characteristic of the N-H stretching vibrations in a primary amine salt (R-NH₃⁺).[6] |
| ~ 1600 - 1550 | Medium | N-H bend | The asymmetric and symmetric bending vibrations of the NH₃⁺ group appear in this region.[6] |
| ~ 1600, 1475 | Medium to Weak | C=C stretch | These absorptions are characteristic of aromatic ring stretching vibrations. |
| ~ 1100 - 1000 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond. |
| ~ 850 - 800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring influences the position of these bands. |
| ~ 750 - 700 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration. |
| ~ 600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration. |
Expertise & Experience in Interpretation: The most prominent and diagnostic feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption in the high-frequency region due to N-H stretching.[2][6] This often overlaps with C-H stretching vibrations. The presence of sharp peaks for aromatic C=C stretching helps to confirm the aromatic nature of the compound.[7][8]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can analyze the protonated molecule.
Predicted MS Data and Interpretation
The mass spectrum is expected to show the molecular ion peak corresponding to the free amine, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing these atoms.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge ratio) | Relative Abundance | Assignment | Rationale |
| 220/222/224 | High | [M+H]⁺ | The protonated molecular ion of the free amine. The isotopic pattern will be characteristic of one bromine and one chlorine atom. |
| 203/205/207 | Moderate | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion is a common fragmentation pathway for primary amines.[9][10][11] |
| 124/126 | Low | [C₇H₅Cl]⁺ | Further fragmentation involving the loss of bromine. |
| 90 | Low | [C₇H₆]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |
Trustworthiness of Protocols: The fragmentation of protonated benzylamines has been extensively studied.[9][10][11][12] The initial loss of ammonia to form a stable benzylic carbocation is a well-established and reliable fragmentation pathway that can be expected for this molecule.[9][11]
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for bromine and chlorine-containing fragments.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of synthetic chemistry and drug development. By understanding the characteristic spectral features of this molecule, scientists can confidently verify its structure and purity, ensuring the integrity of their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 11. researchgate.net [researchgate.net]
- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-chlorophenyl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The specific arrangement of the bromo and chloro substituents on the phenyl ring, combined with the reactive aminomethyl group, provides a versatile scaffold for molecular elaboration. This guide offers a detailed exploration of the primary synthetic routes to (4-bromo-2-chlorophenyl)methanamine hydrochloride, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into field-proven protocols, compare different methodologies, and provide the necessary technical insights for successful and reproducible synthesis.
Strategic Approaches to the Synthesis of (4-Bromo-2-chlorophenyl)methanamine
The synthesis of (4-bromo-2-chlorophenyl)methanamine fundamentally involves the introduction of an aminomethyl group (-CH₂NH₂) onto a 4-bromo-2-chlorobenzene core. The primary disconnection strategies lead to two main classes of starting materials: those that already contain a one-carbon substituent at the desired position, which is then converted to the aminomethyl group, and those that require the introduction of this one-carbon unit. The most common and practical starting materials are 4-bromo-2-chlorobenzonitrile and 4-bromo-2-chlorobenzaldehyde.
A comparative overview of the primary synthetic pathways is presented below:
| Starting Material | Key Transformation | Common Reagents | Advantages | Disadvantages |
| 4-Bromo-2-chlorobenzonitrile | Nitrile Reduction | LiAlH₄, Raney Ni/H₂, Pd/C/H₂ | High yields, direct conversion. | LiAlH₄ is hazardous on a large scale; catalytic hydrogenation may require high pressure. |
| 4-Bromo-2-chlorobenzaldehyde | Reductive Amination | NH₃/H₂ with catalyst, NaBH₄/NH₄OAc | Milder conditions for borohydride reagents, one-pot procedures are common.[1][2] | Catalytic routes may require optimization; over-alkylation can be a side reaction. |
Route 1: Synthesis via Reduction of 4-Bromo-2-chlorobenzonitrile
This is arguably the most direct route to the target amine. The nitrile group of 4-bromo-2-chlorobenzonitrile is a versatile precursor that can be efficiently reduced to a primary amine.[3]
Diagram of Synthetic Workflow: Nitrile Reduction
Caption: Workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanamine HCl from 4-bromo-2-chlorobenzonitrile.
Sourcing the Starting Material: Synthesis of 4-Bromo-2-chlorobenzonitrile
The commercial availability of 4-bromo-2-chlorobenzonitrile is widespread, making it a convenient starting point.[3] However, for cases where it needs to be synthesized in-house, two primary methods are employed:
-
From 2-Chlorotoluene: This involves a two-step process starting with the bromination of 2-chlorotoluene to yield 4-bromo-2-chlorotoluene, followed by conversion of the methyl group to a nitrile, often via a Sandmeyer-type reaction after transformation to the corresponding benzyl halide and then to an amine.[4]
-
Via Sandmeyer Reaction: A more direct approach is the Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile.[5][6] The amino group is diazotized with a nitrite source in the presence of a strong acid, and the resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromo substituent.[7][8]
-
Diazotization: 4-Amino-2-chlorobenzonitrile (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in concentrated hydrochloric acid, and this solution is also cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. It is then poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford 4-bromo-2-chlorobenzonitrile.
Reduction Methodologies for 4-Bromo-2-chlorobenzonitrile
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[9][10][11] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.
-
A suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
-
A solution of 4-bromo-2-chlorobenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by cooling the mixture to 0 °C and successively adding water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting precipitate is filtered off through a pad of celite, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (4-bromo-2-chlorophenyl)methanamine.
For larger-scale synthesis, catalytic hydrogenation is often preferred due to safety considerations with LiAlH₄.[12] Common catalysts include Raney Nickel or Palladium on carbon (Pd/C).[13]
-
4-Bromo-2-chlorobenzonitrile (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or isopropanol) containing ammonia in a high-pressure autoclave.
-
A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Fe/Fe-O@SiO₂) is added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
The reaction mixture is heated to the appropriate temperature (e.g., 120 °C) and stirred for several hours until hydrogen uptake ceases.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude product, which can be purified further.
Route 2: Synthesis via Reductive Amination of 4-Bromo-2-chlorobenzaldehyde
Reductive amination is a versatile one-pot method for converting aldehydes or ketones into amines.[2][14] The reaction involves the initial formation of an imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[15]
Diagram of Synthetic Workflow: Reductive Amination
Caption: Workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanamine HCl from 4-bromo-2-chlorobenzaldehyde.
Sourcing the Starting Material: Synthesis of 4-Bromo-2-chlorobenzaldehyde
Similar to the nitrile, 4-bromo-2-chlorobenzaldehyde can be purchased from various chemical suppliers. For its synthesis, a common laboratory method is the oxidation of the methyl group of 4-bromo-2-chlorotoluene. A two-step procedure involving free-radical bromination to the benzal bromide followed by hydrolysis is often employed.[16][17]
-
To a solution of 4-bromo-2-chlorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or tetrahydrofuran (THF), an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added.
-
The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[18][19] The temperature should be monitored and controlled, as the reduction is exothermic.
-
The reaction is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude amine.
Final Step: Formation of the Hydrochloride Salt
The free base of (4-bromo-2-chlorophenyl)methanamine is often an oil or low-melting solid. For ease of handling, purification, and to improve stability, it is typically converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
The crude (4-bromo-2-chlorophenyl)methanamine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.
Conclusion
The synthesis of this compound can be reliably achieved through several well-established synthetic routes. The choice of the starting material, either 4-bromo-2-chlorobenzonitrile or 4-bromo-2-chlorobenzaldehyde, will depend on factors such as commercial availability, cost, and the scale of the synthesis. For laboratory-scale preparations, both the LiAlH₄ reduction of the nitrile and the reductive amination of the aldehyde offer efficient and high-yielding pathways. For larger-scale industrial applications, catalytic hydrogenation of the nitrile may be the more prudent choice from a safety and process perspective. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important chemical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of Substituted Benzylamine Derivatives
The benzylamine scaffold, a benzyl group attached to a nitrogen atom, is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The versatility of this moiety allows for substitutions on both the aromatic ring and the nitrogen atom, leading to a vast chemical space with a wide spectrum of biological activities. This guide provides a comprehensive overview of the significant biological activities exhibited by substituted benzylamine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted benzylamine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.
Mechanism of Action
The antimicrobial action of benzylamine derivatives is often attributed to their ability to disrupt microbial cell membranes. The lipophilic benzyl group facilitates insertion into the lipid bilayer, while the protonated amine group can interact with negatively charged membrane components, leading to increased permeability and subsequent cell death.[1] Some derivatives also inhibit essential microbial enzymes. For instance, certain 3-benzylamide derivatives act as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.[2]
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzylamine derivatives is intricately linked to their structural features:
-
Lipophilicity: A direct correlation between lipophilicity (expressed as log P) and antimicrobial activity has been observed.[3] Increased lipophilicity, often achieved by introducing hydrophobic substituents on the benzyl ring or the N-alkyl chain, enhances the compound's ability to penetrate bacterial membranes.
-
Substituent Position and Nature: The position and electronic nature of substituents on the aromatic ring significantly influence activity. For example, the introduction of halogen atoms can enhance antimicrobial effects.[4] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have shown that electron-donating groups at certain positions can boost antibacterial activity.[1]
-
Side Chain Modifications: The nature of the substituent on the nitrogen atom also plays a critical role. For instance, benzylamino derivatives have been found to be more active than their corresponding amides.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial efficacy. The broth microdilution method is a standard and widely used technique.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The substituted benzylamine derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Tumor Proliferation and Metastasis
Substituted benzylamines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines and inhibiting tumor growth in vivo.[5][6]
Mechanism of Action
The anticancer mechanisms of benzylamine derivatives are multifaceted and can involve:
-
Induction of Apoptosis: Many benzylamine compounds induce programmed cell death (apoptosis) in cancer cells. This can be mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, and the activation of caspases.[5] For example, 2-acetyl-benzylamine has been shown to decrease Bcl-2 expression and increase Bax expression, leading to cytochrome c release and caspase-3 activation.[6]
-
Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, 2-acetyl-benzylamine was found to induce G2/M phase arrest in MOLM-14 leukemia cells and G0/G1 phase arrest in NB-4 cells.[6][7]
-
Inhibition of Angiogenesis: Some compounds can impair the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by decreasing the expression of vascular endothelial growth factor (VEGF).[5]
-
Inhibition of Metastasis: Benzylamine derivatives have been shown to reduce the migration and metastatic activity of cancer cells.[5]
Structure-Activity Relationship (SAR)
The antiproliferative activity of benzylamine derivatives is highly dependent on their substitution patterns. For example, in a series of salinomycin N-benzyl amides, derivatives substituted at the ortho-position of the benzyl ring were found to be the most active, while para-substituted derivatives were the least active.[8] The presence of specific functional groups, such as a 2-acetyl group, has been shown to confer potent cytotoxic properties.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted benzylamine derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anticonvulsant Activity: Modulating Neuronal Excitability
Substituted benzylamine derivatives have shown significant promise as anticonvulsant agents, with some compounds exhibiting potent activity in preclinical models of epilepsy.[9][10]
Mechanism of Action
The precise mechanisms underlying the anticonvulsant effects of many benzylamine derivatives are still under investigation. However, some proposed mechanisms include the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition. The clinical antiepileptic agent lacosamide, an N-benzyl 2-acetamido-3-methoxypropionamide, is known to selectively enhance the slow inactivation of voltage-gated sodium channels.[11]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of benzylamine derivatives is highly sensitive to their structural modifications:
-
N-Benzyl Substitution: For N-benzyl 2-acetamidopropionamide derivatives, the substitution pattern on the N-benzyl group is crucial. 4'-substituted derivatives generally exhibit the highest activity, with non-bulky substituents being preferred.[11]
-
Heteroatom Incorporation: The introduction of small, substituted heteroatom moieties at specific positions can lead to highly potent anticonvulsant activity.[10]
-
Stereochemistry: The stereochemistry of chiral centers can have a profound impact on activity. For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide is significantly more active than the (S)-isomer.[10]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Mice or rats are used for this test.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
Induction of Seizure: After a predetermined time, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is determined for each dose group, and the ED50 (the dose that protects 50% of the animals) is calculated.
Neuroprotective Effects: Combating Oxidative Stress and Neuronal Damage
Certain substituted benzylamine derivatives have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic injury.[12][13]
Mechanism of Action
The neuroprotective effects of benzylamine derivatives can be attributed to several mechanisms:
-
Antioxidant Activity: Some derivatives act as potent antioxidants, scavenging free radicals and inhibiting lipid peroxidation.[14] For example, benzyl ferulate has been shown to mitigate oxidative stress injuries by regulating NADPH oxidase (NOX) enzymes.[13]
-
Attenuation of Excitotoxicity: In the context of ischemic injury, some compounds can attenuate the excessive release of neurotransmitters like acetylcholine, thereby reducing neuronal damage.[12]
-
Anti-apoptotic Effects: By modulating apoptotic pathways, such as inhibiting the expression of cleaved caspase-3 and Bax, benzylamine derivatives can protect neurons from cell death.[13]
Structure-Activity Relationship (SAR)
The antioxidant and neuroprotective activities of benzylamine derivatives are influenced by their structural features. For 3,5-dialkoxy-4-hydroxybenzylamines, lipophilic substituents are crucial for effective lipid peroxidation inhibition and cytoprotection.[14] The specific nature and position of substituents on the benzyl ring can significantly impact the compound's ability to scavenge free radicals and protect neurons.
Quantitative Data Summary
| Compound Class/Derivative | Biological Activity | Key Findings | Reference |
| 5β-cholanyl-24-benzylamine derivatives | Antimicrobial | Activity correlates with hydrophobicity. | [3] |
| Phenyl-substituted benzylamines | Antifungal | A 4-benzylbenzylamine side chain enhances activity against Candida albicans. | [15] |
| Coumarin derivatives with benzylamine | Antibacterial | Introduction of an electron-donating group at the R1 position and a larger group at the R2 position enhances activity. | [1] |
| 1-Cyclopentenecarboxylic acid benzylamide | Anticonvulsant | MES ED50 = 85.36 mg/kg in mice. | [9] |
| F10503LO1 (benzylamine derivative) | Anticancer (Melanoma) | Induces apoptosis, reduces proliferation, migration, and metastasis. | [5] |
| N-Benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant | (R)-stereoisomer is significantly more potent. | [10] |
| 2-acetyl-benzylamine | Anticancer (Leukemia) | IC50 values of 0.40 and 0.39 mM against MOLM-14 and NB-4 cells, respectively. | [6] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Antibacterial | MIC values ranging from 0.002 to 0.016 µg/mL against Pseudomonas aeruginosa and Staphylococcus epidermidis. | [16] |
| 3,5-dialkoxy-4-hydroxybenzylamines | Antioxidant/Neuroprotective | Lipophilic substituents are required for effective lipid peroxidation inhibition. | [14] |
| (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides | Anticonvulsant | Non-bulky 4'-substituents lead to superb activity. | [11] |
| O-benzyl derivative of pralidoxime | Neuroprotective | Mitigates soman-induced convulsions and attenuates the increase in acetylcholine. | [12] |
| Benzyl ferulate | Neuroprotective | Mitigates oxidative stress by regulating NOX2 and NOX4. | [13] |
Conclusion
Substituted benzylamine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans from combating infectious diseases and cancer to treating neurological disorders. The continued exploration of the vast chemical space of substituted benzylamines, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery and development of novel and effective therapeutic agents.
References
- 1. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the N-Alkylation of a Dihalogenated Benzylamine
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a valuable primary amine building block in medicinal chemistry and materials science. Its dihalogenated phenyl ring offers multiple points for further functionalization, making it a key intermediate in the synthesis of complex molecular architectures. The N-alkylation of this primary amine to generate secondary and tertiary amines is a critical transformation for exploring structure-activity relationships (SAR) and developing novel compounds.
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of (4-Bromo-2-chlorophenyl)methanamine. We will delve into two primary synthetic strategies: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods is dictated by the desired product, the nature of the alkylating agent, and the required level of selectivity.
The presence of both an ortho-chloro and a para-bromo substituent on the phenyl ring introduces specific electronic and steric considerations that must be addressed for successful N-alkylation. The electron-withdrawing nature of the halogens can subtly influence the nucleophilicity of the amine, while the ortho-chloro group may impart steric hindrance that can affect the reaction kinetics. This guide will explain the causality behind the choice of reagents and reaction conditions to navigate these challenges effectively.
Chemical Properties and Safety Information
Before commencing any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value |
| CAS Number | 874482-96-9[1][2][3][4] |
| Molecular Formula | C₇H₈BrCl₂N |
| Molecular Weight | 256.96 g/mol [2] |
| Appearance | Typically a white to off-white solid. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, data from structurally similar halogenated benzylamine hydrochlorides suggest the following hazards. A thorough risk assessment should be conducted before use.
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Synthetic Strategies for N-Alkylation
Method 1: Reductive Amination - The Selective Pathway
Reductive amination is a highly versatile and selective method for N-alkylation, particularly for the synthesis of secondary amines.[5][6] This one-pot reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylated amine.[5][7] This method elegantly avoids the common issue of over-alkylation that can plague direct alkylation methods.[6]
Mechanism of Reductive Amination:
The reaction proceeds in two main stages:
-
Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step.
-
In Situ Reduction: A mild reducing agent, selective for the imine over the carbonyl group, is present in the reaction mixture to reduce the C=N double bond to a C-N single bond, affording the final N-alkylated amine.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)[8]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Free Base Formation: Suspend the hydrochloride salt in anhydrous DCE or DCM. Add the base (TEA or DIPEA, 1.1 equivalents) and stir for 15-20 minutes at room temperature to generate the free amine.
-
Imine Formation: To the resulting suspension, add the desired aldehyde or ketone (1.1 - 1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The addition should be done carefully as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of the organic layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and chemoselective for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[7][8] This prevents the reduction of the starting carbonyl compound.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.[8]
Method 2: Direct Alkylation with Alkyl Halides - A Classical Approach
Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds and proceeds via an Sₙ2 mechanism.[9] This method is straightforward but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the amine as it becomes more substituted.
Mechanism of Direct Alkylation:
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
Experimental Protocol: Direct Alkylation
This protocol provides a general procedure for the selective mono-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and the base (K₂CO₃ or DIPEA, 2.0-3.0 equivalents) in ACN or DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The ortho-chloro group may necessitate higher temperatures or longer reaction times due to steric hindrance.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure and dissolve the residue in EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated amine.
Rationale for Reagent Selection:
-
Base: A non-nucleophilic, hindered base like DIPEA or an inorganic base like K₂CO₃ is crucial to prevent the base itself from competing in the alkylation reaction.[9] The base also drives the reaction to completion by neutralizing the acid byproduct.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[10]
Conclusion
The N-alkylation of this compound can be effectively achieved through either reductive amination or direct alkylation. Reductive amination offers superior selectivity for mono-alkylation and is generally the preferred method when a specific secondary amine is the target. Direct alkylation, while simpler in concept, requires careful control of reaction conditions to minimize over-alkylation, a challenge that may be exacerbated by the electronic and steric nature of the dihalogenated substrate. The choice of methodology should be guided by the specific synthetic goal, the available reagents, and the desired purity of the final product. The protocols provided herein serve as a robust starting point for researchers to successfully functionalize this versatile chemical building block.
References
- 1. This compound | 874482-96-9 [sigmaaldrich.com]
- 2. 874482-96-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
Application Notes & Protocols: (4-Bromo-2-chlorophenyl)methanamine Hydrochloride in Medicinal Chemistry
Strategic Importance in Drug Discovery
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a pivotal building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its structure is strategically functionalized with three key features that enable versatile and divergent synthetic campaigns:
-
A Primary Aminomethyl Group: This nucleophilic center is a prime handle for constructing amide bonds, sulfonamides, and for N-alkylation, allowing for the exploration of crucial interactions with biological targets.[1]
-
An Aryl Bromide Moiety: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the introduction of a wide array of aryl, heteroaryl, or vinyl groups, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.
-
A 2-Chloro Substituent: The presence of the chloro group modulates the electronic properties and lipophilicity of the phenyl ring.[4] It can influence the pKa of the amine and create specific steric and electronic interactions within a receptor's binding pocket, often enhancing binding affinity or metabolic stability.[5]
This trifecta of functionalities makes the scaffold particularly valuable in developing agents for central nervous system (CNS) disorders, where precise modulation of receptor interactions (e.g., for serotonin and dopamine receptors) is critical.[5] Furthermore, halogenated aromatic structures are frequently associated with enhanced antimicrobial and antimalarial activities.[4][6] The hydrochloride salt form is preferred in synthesis as it improves the compound's crystallinity, stability, and handling characteristics compared to the free base.[5]
Physicochemical Properties & Handling
Proper handling and storage are essential for maintaining the integrity of this key intermediate. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrCl₂N | [5] |
| Molecular Weight | 256.95 g/mol | [5] |
| Monoisotopic Mass | 218.94504 Da (for free base) | [7] |
| Appearance | White to off-white solid | [8] |
| Storage | Room temperature, protected from light, under an inert gas atmosphere | [5] |
| Key Features | Hydrochloride salt enhances stability and handling | [5] |
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its application in foundational medicinal chemistry reactions. The following protocols are designed to be robust and reproducible.
Amide Bond Formation: Constructing Key Pharmacophores
Rationale & Expertise: The amide bond is a cornerstone of pharmaceuticals, found in numerous top-selling drugs.[9] Its formation via the coupling of a carboxylic acid and an amine is the most frequent reaction in medicinal chemistry.[1] The choice of coupling reagent is critical for success. While classic reagents like Dicyclohexylcarbodiimide (DCC) are effective, they produce insoluble urea byproducts that can complicate purification. Modern uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred for their high efficiency, fast reaction times, and the formation of water-soluble byproducts, simplifying the workup.[9] An organic base, typically a hindered amine like N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acid formed and deprotonate the amine hydrochloride starting material.[10]
Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HATU (1.2 eq.).
-
Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.) dropwise. The reaction is often mildly exothermic.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling: Scaffold Diversification
Rationale & Expertise: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[3][11] It is exceptionally powerful for scaffold diversification because of its tolerance for a wide range of functional groups and its generally high yields.[11] For this transformation, the amine group on our building block must first be protected to prevent it from interfering with the palladium catalyst. A Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the basic reaction conditions and its straightforward removal with acid. The choice of palladium catalyst and base is crucial; Pd(PPh₃)₄ is a robust and versatile catalyst, while an aqueous base like K₂CO₃ is effective and economical.[12]
Protocol: Suzuki-Miyaura Cross-Coupling (Two-Step)
Step A: Boc Protection of the Amine
-
Dissolve this compound (1.0 eq.) and triethylamine (2.2 eq.) in DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.
Step B: Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the Boc-protected amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).[12]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[12]
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio), via syringe.[12]
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography to yield the coupled product. The Boc group can then be removed using 5 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.[13]
N-Alkylation via Reductive Amination
Rationale & Expertise: Modifying the amine with alkyl substituents is a common strategy to fine-tune a drug candidate's pharmacological profile. Direct alkylation with alkyl halides can be difficult to control and often leads to overalkylation (formation of tertiary amines and quaternary salts).[14] Reductive amination is a superior method that offers excellent selectivity for mono-alkylation.[14] The reaction proceeds in two stages: the amine and a carbonyl compound (aldehyde or ketone) first form an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, moisture-tolerant, and selectively reduces the iminium ion intermediate much faster than the starting carbonyl compound.[14]
Protocol: Selective Mono-N-Alkylation
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.). A hindered base like DIPEA (1.1 eq.) should be added to free the amine.
-
Solvent Addition: Dissolve the components in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Gas evolution (hydrogen) may be observed.
-
Reaction Execution: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes. Extract the product into an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the N-alkylated product.
Visualization of Synthetic & Discovery Workflows
Visualizing the process flow is key to understanding the strategic application of this building block.
Caption: Synthetic pathway using the building block.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Role of the building block in drug discovery.
References
- 1. hepatochem.com [hepatochem.com]
- 2. nbinno.com [nbinno.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | Benchchem [benchchem.com]
- 5. (3-Bromo-4-chlorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
- 9. growingscience.com [growingscience.com]
- 10. Buy N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide (EVT-5962039) [evitachem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of (4-Bromo-2-chlorophenyl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide to the analytical characterization of (4-Bromo-2-chlorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed to ensure the identity, purity, and stability of this compound, adhering to rigorous scientific standards and regulatory expectations. The methodologies detailed herein are grounded in established analytical principles and are intended to serve as a robust starting point for method development and validation in a research and quality control setting.
Introduction: The Importance of Rigorous Characterization
This compound is a substituted benzylamine derivative frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The precise substitution pattern of a bromine and a chlorine atom on the phenyl ring, coupled with the reactive methanamine hydrochloride moiety, necessitates a multi-faceted analytical approach to confirm its chemical structure and assess its purity profile. The presence of impurities, including isomers, starting materials, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, the application of orthogonal analytical techniques is paramount.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and its associated parameters. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source/Justification |
| CAS Number | 874482-96-9 | [3] |
| Molecular Formula | C₇H₈BrCl₂N | |
| Molecular Weight | 256.96 g/mol | |
| Appearance | White to off-white crystalline powder | Based on similar compounds. |
| Solubility | Soluble in water and methanol. | [4][5] The hydrochloride salt form enhances aqueous solubility. |
| Melting Point | Expected to be in the range of 200-280 °C (with decomposition) | Based on the melting point of similar bromobenzylamine hydrochlorides.[4][5] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying related substances of this compound. A well-developed, stability-indicating HPLC method is crucial for separating the main component from process-related impurities and degradation products.
Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
Causality of Experimental Choices:
A reversed-phase C18 column is selected for its versatility and proven ability to retain and separate a wide range of aromatic compounds. The mobile phase, consisting of an acetonitrile and water gradient, allows for the elution of both polar and non-polar analytes. The addition of an acidic modifier, such as phosphoric acid, is critical for protonating the amine group, ensuring good peak shape and preventing tailing. UV detection is chosen based on the chromophoric nature of the phenyl ring.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas and retention times).
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculations: Determine the purity by area normalization or against the external standard.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[6][7][8] The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are adequately resolved from the main peak and from each other.[7]
Protocol Overview:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 24 hours.[1][9]
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 12 hours.[1][9]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[1][10]
-
Thermal Degradation: Expose solid sample to 80 °C for 48 hours.[7]
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Justification |
| -CH₂- | ~4.0-4.2 | Singlet | Benzylic protons adjacent to an amine group.[11][12] |
| -NH₃⁺ | ~8.5-9.0 | Broad Singlet | Protons of the ammonium salt, often broad and exchangeable. |
| Aromatic-H | ~7.4-7.8 | Multiplet | The three aromatic protons will exhibit a complex splitting pattern due to the bromo and chloro substituents. |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Justification |
| -CH₂- | ~40-45 | Aliphatic carbon adjacent to a nitrogen atom. |
| Aromatic-C | ~120-140 | Aromatic carbons with characteristic shifts influenced by the halogen substituents. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Absorption Bands (KBr pellet):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-2800 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| N-H bend (amine salt) | 1600-1500 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-N stretch | 1250-1020 | Medium |
| C-Cl stretch | 800-600 | Strong |
| C-Br stretch | 600-500 | Strong |
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the hydrochloride salt form, derivatization or direct analysis of the free base may be necessary.
Causality of Experimental Choices:
A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of a wide range of compounds. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for library matching and structural elucidation. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns in the mass spectrum, aiding in identification.[13][14][15]
Experimental Protocol:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Expected Fragmentation Pattern:
The mass spectrum will likely show a molecular ion peak and characteristic fragments resulting from the loss of Cl, Br, and cleavage of the benzylic C-N bond. The isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be key identifiers.[13][14][15]
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and physical transitions of the compound.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and assess the purity of the compound.
Experimental Protocol:
| Parameter | Recommended Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 2-5 mg |
| Temperature Range | 30 °C to 300 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass as a function of temperature and is used to evaluate thermal stability and decomposition profiles.
Experimental Protocol:
| Parameter | Recommended Condition |
| Sample Pan | Platinum or ceramic |
| Sample Size | 5-10 mg |
| Temperature Range | 30 °C to 600 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis ensures a thorough evaluation of the compound's identity, purity, and stability. It is imperative that these methods are validated in the user's laboratory to demonstrate their suitability for the intended purpose, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. 4-Bromobenzylamine hydrochloride | 26177-44-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. spectrabase.com [spectrabase.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. compoundchem.com [compoundchem.com]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. savemyexams.com [savemyexams.com]
Application Note: Strategic Deployment of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Value of a Multi-functional Scaffold
In the landscape of modern medicinal chemistry, the efficiency of lead generation and optimization is paramount. Parallel synthesis stands as a cornerstone of these efforts, enabling the rapid generation of focused compound libraries to explore structure-activity relationships (SAR). The choice of building block is a critical determinant of success, dictating the accessible chemical space and the novelty of the resulting scaffolds.
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a versatile and strategically valuable building block for parallel synthesis. Its structure incorporates three key features that can be orthogonally addressed:
-
A primary amine (-CH₂NH₂): This nucleophilic handle is ideal for robust, high-throughput reactions such as amide bond formation and reductive amination, allowing for the introduction of a wide array of substituents (R¹).
-
An aryl bromide (-Br): The bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups (R²) at a late stage, dramatically expanding the structural diversity of the library.
-
An aryl chloride (-Cl): The chloro substituent provides steric and electronic modulation of the phenyl ring. While less reactive than the bromide in standard cross-coupling conditions, it offers a potential handle for further, more forcing, diversification reactions or can be retained as a key pharmacophoric element.
This trifecta of functionalities allows for a "scaffold decoration" approach, where a common core can be elaborated at multiple, distinct points to rapidly generate novel chemical entities. This application note provides detailed protocols and best practices for leveraging this compound in key parallel synthesis workflows.
Physicochemical Properties & Handling
| Property | Value |
| Chemical Formula | C₇H₈BrCl₂N |
| Molecular Weight | 256.96 g/mol |
| CAS Number | 874482-96-9 |
| Appearance | Off-white to light yellow solid |
| Form | Hydrochloride salt |
| Storage | Store in a cool, dry place away from incompatible materials. Keep container tightly sealed. |
Note on Handling: As a hydrochloride salt, the amine is protonated, rendering it less susceptible to air oxidation and simplifying handling. However, prior to reactions requiring the free amine (e.g., amide coupling), a neutralization step with a suitable base is required. This is typically performed in situ.
Core Applications & Parallel Synthesis Protocols
The strategic utility of (4-bromo-2-chlorophenyl)methanamine is best demonstrated through its application in generating diverse chemical libraries. The following sections detail protocols for three fundamental, high-throughput reactions.
Workflow Overview: Multi-Vector Library Synthesis
The power of this building block lies in the ability to sequentially or combinatorially modify its reactive handles. The following workflow illustrates how distinct libraries can be generated from this single starting material.
Caption: Parallel synthesis workflows originating from the title compound.
Protocol 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[1] This protocol is optimized for a 96-well plate format using a standard coupling agent like HATU.
Objective: To synthesize a library of amides by coupling (4-bromo-2-chlorophenyl)methanamine with a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
Step-by-Step Protocol (per well):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in DMF (e.g., 0.22 M).
-
Prepare stock solutions of each carboxylic acid in DMF (e.g., 0.2 M).
-
Have neat DIPEA ready for dispensing.
-
-
Dispensing into 96-Well Plate:
-
To each well, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the this compound stock solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the HATU stock solution (100 µL, 0.022 mmol, 1.1 eq).
-
-
Reaction Initiation:
-
Add DIPEA (10.5 µL, 0.06 mmol, 3.0 eq) to each well. The initial 2.0 eq neutralize the amine hydrochloride and the carboxylic acid, while the additional 1.0 eq acts as the base for the coupling reaction.
-
Seal the 96-well plate securely with a sealing mat.
-
-
Reaction & Incubation:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.
-
-
Work-up & Analysis (High-Throughput):
-
Quench the reaction by adding 200 µL of water to each well.
-
Submit the plate for high-throughput LC-MS analysis to confirm product formation and assess purity.
-
For purification, common methods include preparative HPLC or solid-phase extraction (SPE).
-
Causality and Trustworthiness:
-
Why HATU? HATU is a highly efficient coupling reagent that works well for a broad range of substrates, including those that might be sterically hindered or electronically deactivated, making it ideal for library synthesis where robustness is key.[2][3]
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base, preventing it from competing with the primary amine in reacting with the activated carboxylic acid. The use of 3 equivalents ensures complete neutralization and provides the necessary basic environment for the coupling.
-
Self-Validation: The protocol's trustworthiness is established by including a high-throughput LC-MS analysis step, which provides immediate feedback on the success and purity of each individual reaction in the library.
Protocol 2: Parallel Reductive Amination
Reductive amination is a robust method for forming secondary amines and is highly amenable to parallel synthesis.[4][5][6][7] This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.
Objective: To synthesize a library of secondary amines by reacting (4-bromo-2-chlorophenyl)methanamine with a diverse set of aldehydes.
Materials:
-
This compound
-
Library of diverse aldehydes (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Step-by-Step Protocol (per well):
-
Amine Neutralization:
-
To each well, add this compound (5.14 mg, 0.02 mmol, 1.0 eq).
-
Add 200 µL of DCE.
-
Add DIPEA (3.5 µL, 0.02 mmol, 1.0 eq) to form the free amine in situ. Agitate briefly.
-
-
Imine Formation:
-
Add the aldehyde (0.022 mmol, 1.1 eq) to each well.
-
Seal the plate and shake at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
-
Reduction:
-
Unseal the plate and add solid sodium triacetoxyborohydride (6.4 mg, 0.03 mmol, 1.5 eq) to each well.
-
Note: This can be done using a solid-dispensing robot for high-throughput applications.
-
Reseal the plate securely.
-
-
Reaction & Incubation:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours.
-
-
Work-up & Analysis:
-
Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to neutralize the acetic acid byproduct.
-
Add 400 µL of an extraction solvent (e.g., ethyl acetate), seal, and shake vigorously.
-
Allow the layers to separate. Collect the organic layer for LC-MS analysis.
-
Causality and Trustworthiness:
-
Why NaBH(OAc)₃? This reagent is particularly effective for reductive amination because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the in situ formed iminium ion. Its selectivity makes it highly reliable for library synthesis.
-
Why a two-step addition? Allowing the amine and aldehyde to pre-mix facilitates iminium ion formation before the reducing agent is added, often leading to cleaner reactions and higher yields compared to a one-pot addition of all three components simultaneously.[6][7]
Protocol 3: High-Throughput Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction ideal for decorating the aryl bromide position.[8] This protocol is designed for parallel synthesis, leveraging a robust catalyst system.
Objective: To synthesize a bi-aryl library by coupling the aryl bromide of (4-bromo-2-chlorophenyl)methanamine with various boronic acids.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Library of diverse aryl/heteroaryl boronic acids or esters
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane and Water (degassed)
-
Inert atmosphere reaction vials (e.g., in a glovebox or using Schlenk techniques adapted for plates)
Step-by-Step Protocol (per vial):
-
Vial Preparation:
-
To each reaction vial, add this compound (12.8 mg, 0.05 mmol, 1.0 eq).
-
Add the boronic acid (0.06 mmol, 1.2 eq).
-
Add K₂CO₃ (20.7 mg, 0.15 mmol, 3.0 eq).
-
Add Pd(dppf)Cl₂ (1.8 mg, 0.0025 mmol, 5 mol%).
-
Note: Pre-weighing reagents into plates or using stock slurries can accelerate this process.
-
-
Solvent Addition & Degassing:
-
Add a degassed mixture of Dioxane:Water (4:1, 500 µL) to each vial.
-
If not working in a glovebox, seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
-
Reaction:
-
Place the sealed vials in a heating block and stir at 80-100 °C for 4-12 hours. Reaction progress can be monitored by taking aliquots for LC-MS analysis.
-
-
Work-up & Analysis:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (1 mL) and water (0.5 mL).
-
Vortex and separate the organic layer.
-
Analyze the organic layer by LC-MS. Purification is typically achieved via preparative HPLC or flash chromatography.
-
Causality and Trustworthiness:
-
Why Pd(dppf)Cl₂? This palladium catalyst is robust, air-stable, and highly effective for a wide range of aryl bromides and boronic acids, making it a reliable choice for library synthesis where substrate scope is important.[8]
-
Why an aqueous base? The use of an aqueous solvent system with a base like K₂CO₃ is a common and effective condition for Suzuki couplings. The water helps to dissolve the inorganic base, and the biphasic system facilitates the catalytic cycle.
-
Inert Atmosphere: While some modern catalysts are highly robust, performing cross-coupling reactions under an inert atmosphere is a best practice that prevents oxidative degradation of the catalyst and phosphine ligands, ensuring higher success rates across a diverse library.
Conclusion
This compound is more than a simple building block; it is a platform for rapid and efficient library generation. By systematically applying robust, parallelized protocols for amide formation, reductive amination, and Suzuki-Miyaura coupling, researchers can quickly explore vast regions of chemical space around a privileged core. The orthogonal reactivity of its functional groups enables multi-vector diversification, a powerful strategy for accelerating the discovery of novel bioactive molecules in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
Introduction: The Significance of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride in Drug Discovery
This compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. Its substituted phenyl ring provides a scaffold for the development of novel therapeutics, and the primary amine functionality allows for diverse chemical modifications. The presence of both bromo and chloro substituents offers distinct reactivity, enabling selective cross-coupling and other transformations. This guide provides detailed protocols for the large-scale synthesis of this important intermediate, targeting researchers, scientists, and professionals in drug development. Two robust and scalable synthetic routes are presented, starting from readily available precursors.
Strategic Overview of Synthetic Pathways
Two primary, industrially viable routes for the synthesis of this compound have been identified and are detailed below.
-
Route 1: Reductive Amination of 2-Chloro-4-bromobenzaldehyde. This pathway involves the initial synthesis of the aldehyde from 2-chloro-4-bromotoluene, followed by a one-pot reductive amination to yield the target amine, which is then converted to its hydrochloride salt.
-
Route 2: Reduction of 4-Bromo-2-chlorobenzonitrile. This alternative route begins with the synthesis of the benzonitrile via a Sandmeyer reaction from the corresponding aniline, followed by reduction of the nitrile group to the primary amine and subsequent salt formation.
The choice between these routes may depend on the availability of starting materials, equipment, and specific process safety considerations. Both pathways are designed for scalability and high purity of the final product.
Route 1: Synthesis via Reductive Amination
This synthetic approach is a two-step process commencing with the oxidation of 2-chloro-4-bromotoluene to 2-chloro-4-bromobenzaldehyde, followed by reductive amination.
Step 1: Large-Scale Synthesis of 2-Chloro-4-bromobenzaldehyde
The synthesis of the key aldehyde intermediate can be achieved through the oxidation of 2-chloro-4-bromotoluene. Various oxidation methods are available, with a common industrial approach being the radical bromination of the methyl group followed by hydrolysis. A more direct oxidation using an appropriate oxidizing agent is also feasible. For the purpose of this guide, a scalable method adapted from established procedures for similar transformations is presented.[1]
Protocol: Oxidation of 2-Chloro-4-bromotoluene
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-bromotoluene | 205.48 | 1.0 kg | 4.87 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.73 kg | 9.74 |
| Benzoyl Peroxide (BPO) | 242.23 | 59 g | 0.24 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 10 L | - |
| Sodium Carbonate (aq. solution) | 105.99 | As needed | - |
Procedure:
-
To a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere inlet, charge 2-chloro-4-bromotoluene (1.0 kg, 4.87 mol) and carbon tetrachloride (10 L).
-
Add N-bromosuccinimide (1.73 kg, 9.74 mol) and benzoyl peroxide (59 g, 0.24 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is exothermic and should be controlled carefully.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
The filtrate contains the dibrominated intermediate. This crude product is then hydrolyzed by adding it to a vigorously stirred solution of aqueous sodium carbonate.
-
Heat the biphasic mixture to reflux for 4-6 hours to ensure complete hydrolysis to the aldehyde.
-
After cooling, separate the organic layer. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-bromobenzaldehyde.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to light yellow crystalline powder.[2]
Expected Yield: 75-85% Purity (by GC): >98%
Step 2: Reductive Amination of 2-Chloro-4-bromobenzaldehyde
The reductive amination of the aldehyde with an ammonia source, followed by reduction of the in-situ formed imine, provides a direct route to the target amine. Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations.[3][4][5][6][7]
Protocol: Synthesis of (4-Bromo-2-chlorophenyl)methanamine
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-bromobenzaldehyde | 219.46 | 1.0 kg | 4.56 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 487 g | 9.12 |
| Methanol (MeOH) | 32.04 | 10 L | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 259 g | 6.84 |
| Sodium Hydroxide (aq. solution) | 40.00 | As needed | - |
Procedure:
-
In a large reactor, dissolve 2-chloro-4-bromobenzaldehyde (1.0 kg, 4.56 mol) and ammonium chloride (487 g, 9.12 mol) in methanol (10 L).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (259 g, 6.84 mol) in portions, maintaining the temperature below 10°C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the aqueous residue, add a sufficient amount of a concentrated sodium hydroxide solution to achieve a pH > 12 to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 2 L).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude (4-Bromo-2-chlorophenyl)methanamine as an oil.
Step 3: Formation of the Hydrochloride Salt
The crude amine is converted to its hydrochloride salt for improved stability and ease of handling.[8][9][10]
Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (4-Bromo-2-chlorophenyl)methanamine | 220.49 | ~1.0 kg | ~4.53 |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Isopropanol (IPA) or Diethyl Ether | - | As needed | - |
Procedure:
-
Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt will precipitate as a white solid.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by filtration and wash with a small amount of cold isopropanol or diethyl ether.
-
Dry the product under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[11]
Overall Yield (from aldehyde): 70-80% Purity (by HPLC): >99%
Caption: Workflow for Route 1: Reductive Amination.
Route 2: Synthesis via Nitrile Reduction
This route offers an alternative pathway, particularly if 4-amino-2-chlorobenzonitrile is a more accessible starting material.
Step 1: Large-Scale Synthesis of 4-Bromo-2-chlorobenzonitrile
The synthesis of the nitrile intermediate is achieved via a Sandmeyer reaction, a reliable method for converting anilines to various functional groups.[12][13][14]
Protocol: Sandmeyer Reaction
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-chlorobenzonitrile | 152.58 | 1.0 kg | 6.55 |
| Hydrobromic Acid (48%) | 80.91 | 4.0 L | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 473 g | 6.85 |
| Copper(I) Bromide (CuBr) | 143.45 | 1.03 kg | 7.21 |
Procedure:
-
In a large, jacketed reactor, suspend 4-amino-2-chlorobenzonitrile (1.0 kg, 6.55 mol) in 48% hydrobromic acid (4.0 L).
-
Cool the mixture to 0-5°C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (473 g, 6.85 mol) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate reactor, prepare a solution of copper(I) bromide (1.03 kg, 7.21 mol) in 48% hydrobromic acid. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into a large volume of water and ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 3 L).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent to give 4-bromo-2-chlorobenzonitrile as a solid.
Expected Yield: 70-80% Purity (by GC): >98%
Step 2: Reduction of 4-Bromo-2-chlorobenzonitrile
The reduction of the nitrile to the primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Protocol: Nitrile Reduction
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-chlorobenzonitrile | 216.46 | 1.0 kg | 4.62 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 263 g | 6.93 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 L | - |
Procedure:
-
To a large, dry reactor under an inert atmosphere, add anhydrous tetrahydrofuran (10 L).
-
Carefully and slowly add lithium aluminum hydride (263 g, 6.93 mol) to the THF with stirring.
-
Cool the suspension to 0°C.
-
Dissolve 4-bromo-2-chlorobenzonitrile (1.0 kg, 4.62 mol) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
A granular precipitate will form. Stir the mixture for 1 hour.
-
Filter the mixture and wash the solid thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield crude (4-Bromo-2-chlorophenyl)methanamine.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt, following the same procedure as in Route 1.
Overall Yield (from nitrile): 80-90% Purity (by HPLC): >99%
Caption: Workflow for Route 2: Nitrile Reduction.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₈BrCl₂N |
| Molecular Weight | 256.96 g/mol |
| Melting Point | Specific melting point data should be determined experimentally. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.6 (br s, 3H, NH₃⁺), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.1 (s, 2H, CH₂). Chemical shifts are approximate and should be confirmed. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~135, ~133, ~132, ~131, ~129, ~121 (Ar-C), ~42 (CH₂). Chemical shifts are approximate and should be confirmed. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amine salt), C-H aromatic and aliphatic stretching, and C-Br/C-Cl stretching. |
| Purity (HPLC) | >99% |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
2-Chloro-4-bromotoluene: Irritant. Handle with care.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Benzoyl Peroxide (BPO): Strong oxidizer and can be explosive. Handle with extreme care.
-
Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Use with extreme caution and appropriate containment.
-
2-Chloro-4-bromobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[15]
-
Sodium Borohydride (NaBH₄): Flammable solid and toxic. Reacts with water to produce flammable gases.[3][4][5][6]
-
4-Amino-2-chlorobenzonitrile: Toxic. Handle with care.
-
Sodium Nitrite (NaNO₂): Oxidizer and toxic.
-
Copper(I) Bromide (CuBr): Harmful.
-
Lithium Aluminum Hydride (LiAlH₄): Flammable solid, reacts violently with water. Corrosive. Handle under an inert atmosphere.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The two synthetic routes detailed in this application note provide reliable and scalable methods for the large-scale synthesis of this compound. The choice of route will depend on factors specific to the manufacturing environment. Both protocols are designed to produce a high-purity product suitable for use in pharmaceutical research and development. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 9. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 13. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. nbinno.com [nbinno.com]
Synthetic Pathways to Novel Heterocycles Utilizing (4-Bromo-2-chlorophenyl)methanamine Hydrochloride: An Application Guide for Researchers
Introduction: The Strategic Value of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride in Medicinal Chemistry
This compound stands as a pivotal starting material in the synthesis of novel heterocyclic compounds, which are the cornerstones of modern drug discovery. The strategic placement of bromo and chloro substituents on the phenyl ring offers a unique combination of steric and electronic properties, alongside synthetically versatile handles for a variety of chemical transformations.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to valuable heterocyclic scaffolds, including quinazolines, tetrahydroisoquinolines, and complex acyclic intermediates via the Ugi reaction, all originating from this readily available precursor. The protocols and insights presented herein are designed to be both instructional and inspirational, fostering innovation in the development of new therapeutic agents.
I. Synthesis of Substituted Quinazolines: A Gateway to Bioactive Scaffolds
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The use of substituted (2-bromophenyl)methylamines, close analogs of our target starting material, has been established as an effective strategy for the construction of the quinazoline core.[5][6]
Mechanistic Rationale: Copper-Catalyzed Cascade Reaction
A highly efficient method for the synthesis of quinazolines from (2-bromophenyl)methylamines involves a copper-catalyzed cascade reaction with amidines or amides.[5][6] This process typically proceeds through a sequential intermolecular N-arylation (Ullmann-type coupling), followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation to furnish the aromatic quinazoline ring system. The presence of the bromide at the 4-position and the chloride at the 2-position on the starting material will ultimately be incorporated into the final quinazoline scaffold, providing opportunities for further diversification.
Diagram 1: Proposed Reaction Scheme for Quinazoline Synthesis
Caption: Workflow for the copper-catalyzed synthesis of substituted quinazolines.
Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2-phenylquinazoline
This protocol is adapted from established procedures for the synthesis of quinazolines from substituted (2-bromophenyl)methylamines.[5][6]
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Copper(I) bromide (CuBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), benzamidine hydrochloride (1.2 equiv.), CuBr (0.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe to achieve a concentration of 0.2 M with respect to the starting amine.
-
Heat the reaction mixture to 120 °C and stir vigorously under an air atmosphere (using a balloon or by leaving the flask open to the air through a condenser) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-bromo-8-chloro-2-phenylquinazoline.
| Reactant/Reagent | Molar Equiv. | Purpose |
| (4-Bromo-2-chlorophenyl)methanamine HCl | 1.0 | Starting material |
| Benzamidine hydrochloride | 1.2 | Source of N1 and C2 of the quinazoline ring |
| Copper(I) bromide (CuBr) | 0.1 | Catalyst for C-N coupling |
| Potassium carbonate (K₂CO₃) | 3.0 | Base to neutralize HCl salt and facilitate reaction |
| Dimethyl sulfoxide (DMSO) | - | Solvent |
| Air (Oxygen) | - | Oxidant for aromatization |
II. The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[7] While our starting material is a benzylamine, not a β-arylethylamine, this reaction is highly relevant as it provides a foundational method for intramolecular electrophilic cyclization onto an aromatic ring. For (4-Bromo-2-chlorophenyl)methanamine, a variation of this cyclization can be envisioned, leading to a tetrahydroisoquinoline core.
Mechanistic Insight: Acid-Catalyzed Iminium Ion Cyclization
The reaction proceeds via the initial formation of an imine between the amine and an aldehyde.[7] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium carbon to form the new heterocyclic ring. The presence of electron-donating groups on the aromatic ring facilitates this cyclization; however, with appropriate acid catalysis, even less activated rings can participate.[7]
Diagram 2: General Mechanism of the Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Experimental Protocol: Synthesis of 7-Bromo-9-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a proposed adaptation of the Pictet-Spengler reaction for (4-Bromo-2-chlorophenyl)methanamine.
Materials:
-
This compound
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM, add triethylamine (1.1 equiv.) to liberate the free amine. Stir for 15 minutes at room temperature.
-
Add benzaldehyde (1.1 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the desired 7-bromo-9-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
| Reactant/Reagent | Molar Equiv. | Purpose |
| (4-Bromo-2-chlorophenyl)methanamine HCl | 1.0 | Starting material |
| Benzaldehyde | 1.1 | Carbonyl component for imine formation |
| Trifluoroacetic acid (TFA) | 2.0 | Acid catalyst for iminium ion formation and cyclization |
| Dichloromethane (DCM) | - | Solvent |
| Triethylamine | 1.1 | Base to generate the free amine |
III. The Ugi Four-Component Reaction: A Pathway to Complex Acyclic Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse and complex molecules from simple starting materials.[8][9][10] It involves the one-pot reaction of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide.[8] This reaction is highly atom-economical and allows for the introduction of multiple points of diversity in a single step.
Mechanistic Overview: A Cascade of Reversible and Irreversible Steps
The Ugi reaction mechanism is a cascade of sequential reactions.[8] It begins with the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion. The final, irreversible step is a Mumm rearrangement, which drives the entire reaction sequence to completion, yielding the stable bis-amide product.[8]
Diagram 3: The Ugi Four-Component Reaction
Caption: Schematic representation of the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of a Substituted Bis-Amide
This protocol provides a general procedure for the Ugi reaction using (4-Bromo-2-chlorophenyl)methanamine.
Materials:
-
This compound
-
Triethylamine
-
An aldehyde (e.g., isobutyraldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
Add triethylamine (1.1 equiv.) and stir for 15 minutes at room temperature to form the free amine.
-
To this solution, add the aldehyde (1.0 equiv.) and the carboxylic acid (1.0 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the isocyanide (1.0 equiv.) dropwise to the reaction mixture (Note: Isocyanides are often malodorous and should be handled in a well-ventilated fume hood).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-amide.
| Component | Molar Equiv. | Role in the Final Product |
| (4-Bromo-2-chlorophenyl)methanamine | 1.0 | Amine component, provides the N-substituent on one amide |
| Aldehyde (R¹-CHO) | 1.0 | Carbonyl component, provides the α-substituent on the amino acid core |
| Carboxylic Acid (R²-COOH) | 1.0 | Acid component, provides the acyl group on the amine |
| Isocyanide (R³-NC) | 1.0 | Isocyanide component, provides the second amide N-substituent |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The synthetic routes outlined in this guide, including the formation of quinazolines, tetrahydroisoquinolines, and complex acyclic structures via the Ugi reaction, provide a solid foundation for researchers in medicinal chemistry and drug discovery. The strategic incorporation of the bromo and chloro substituents offers significant opportunities for further functionalization and the exploration of structure-activity relationships. By understanding the underlying mechanisms and following the detailed protocols provided, scientists can effectively leverage this starting material to accelerate the discovery of new therapeutic agents.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride by Recrystallization: Application Notes and Protocols
Introduction
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization, emphasizing both theoretical principles and practical laboratory protocols.
Theoretical Basis of Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The ideal solvent will dissolve the target compound to a high extent at an elevated temperature (near the solvent's boiling point) but only sparingly at lower temperatures (room temperature or below).[4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the "mother liquor" upon cooling, or largely insoluble in the hot solvent, allowing for their removal via hot filtration.[5]
For amine hydrochlorides such as this compound, which are salts, polar solvents are generally the primary candidates for investigation due to the ionic nature of the compound.[6] Alcohols, like ethanol and methanol, or aqueous mixtures thereof, often provide the requisite solubility profile for this class of compounds.[7]
Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
Hazards Associated with this compound:
-
Harmful if swallowed.
-
Toxic in contact with skin or if inhaled.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE) and Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid breathing dust by using a suitable respirator if necessary.
-
Wash hands thoroughly after handling.
Experimental Protocol: Solvent Screening and Selection
Objective: To identify a solvent or solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude this compound
-
A selection of potential solvents (see table below)
-
Small test tubes
-
Heating apparatus (hot plate or heating mantle)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solvent Selection: Based on the polar nature of the hydrochloride salt, a range of polar solvents should be tested.
| Solvent Candidate | Rationale | Boiling Point (°C) |
| Water | High polarity, dissolves many salts. | 100 |
| Ethanol | Polar protic solvent, often suitable for amine hydrochlorides. | 78 |
| Methanol | Highly polar protic solvent. | 65 |
| Isopropanol | Less polar than ethanol, may offer a better solubility differential. | 82 |
| Acetonitrile | Polar aprotic solvent. | 82 |
| Ethanol/Water Mixtures | Allows for fine-tuning of polarity and solubility. | Variable |
| Methanol/Water Mixtures | Another option for adjusting polarity. | Variable |
-
Solubility Testing:
-
Place approximately 50 mg of the crude compound into a series of labeled test tubes.
-
Add 1 mL of a candidate solvent to each test tube at room temperature.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) and observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath towards the boiling point of the solvent.
-
Observe the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
-
Evaluation: The ideal single solvent will demonstrate poor solubility at room temperature but complete solubility at its boiling point, with substantial crystal formation upon cooling.[1] If a suitable single solvent is not identified, a two-solvent (solvent/anti-solvent) system should be investigated.[2] In this system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "poor" solvent (anti-solvent) is added to induce precipitation.
Detailed Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable single solvent is identified.
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to its boiling point with stirring. Continue adding the hot solvent until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the filter funnel. Preheating the funnel and the receiving flask can mitigate this issue.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol B: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Inducing Precipitation: While maintaining the solution at an elevated temperature, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for the washing step.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a different solvent system. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow for sufficient cooling time in an ice bath. |
| Poor purity of final product | - Crystallization occurred too quickly, trapping impurities.- Inadequate washing of the crystals. | - Ensure slow cooling to promote the formation of a pure crystal lattice.- Wash the collected crystals thoroughly with fresh, ice-cold solvent. |
Conclusion
Recrystallization is a powerful and scalable technique for the purification of this compound. By systematically screening for an appropriate solvent system and carefully controlling the crystallization process, researchers can achieve high purity of this critical pharmaceutical intermediate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing a robust and reproducible purification method.
References
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
Abstract
This application note details a highly reliable and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity paramount to the safety and efficacy of the final drug product. The described method is adept at separating the main component from its potential process-related impurities and degradation products. This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability assessment of pharmaceutical intermediates.
Introduction
This compound is a substituted benzylamine derivative. The purity of such pharmaceutical intermediates must be rigorously controlled to ensure the quality of the active pharmaceutical ingredient (API). A stability-indicating HPLC method is essential as it provides confidence that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which may form under various environmental stresses.[1][2][3] This application note provides a comprehensive protocol that is grounded in the physicochemical properties of the analyte and established chromatographic principles, conforming to regulatory expectations outlined by the International Council for Harmonisation (ICH).
The development of this method considered the inherent chemical characteristics of (4-Bromo-2-chlorophenyl)methanamine. As a primary amine, its retention and peak shape are highly dependent on the pH of the mobile phase. With a predicted pKa of 8.95 for the free base, maintaining the mobile phase pH significantly lower than this value ensures the analyte is in a stable, protonated form, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. Furthermore, its predicted XlogP of 2.4 suggests moderate hydrophobicity, making it well-suited for separation on a C18 stationary phase.
Chromatographic Conditions
A systematic approach was taken to establish the optimal chromatographic conditions, focusing on achieving a balance between resolution, analysis time, and sensitivity.
| Parameter | Optimized Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is suitable. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention for moderately non-polar compounds. The chosen column offers good peak shape for basic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine analyte and maintains a low pH to ensure its protonation. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | See Table 2 | A gradient elution is employed to ensure the elution of any potential impurities with a wider range of polarities and to shorten the overall run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm and 280 nm | Based on the UV spectrum of the structurally similar p-bromoaniline, which shows absorbance at these wavelengths. Diode array detection is recommended to monitor for co-eluting peaks and to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the mobile phase and proper dissolution of the analyte. |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocol
Reagent and Sample Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC System Setup and Operation
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
System Suitability
The system suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Table 3: System Suitability Criteria
Method Validation
This HPLC method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples should be analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the purity analysis of this compound. The method is stability-indicating, specific, and suitable for routine quality control and stability studies in a pharmaceutical setting. Adherence to the outlined protocol and validation procedures will ensure the generation of accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Primary Pathway
The most common and scalable route to (4-Bromo-2-chlorophenyl)methanamine involves the reduction of the nitrile group of 4-Bromo-2-chlorobenzonitrile. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
Caption: General synthetic scheme for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
Low overall yield is typically traced back to one of two areas: the purity of the starting material or inefficiencies in the critical nitrile reduction step.
-
Starting Material Integrity: The purity of your 4-Bromo-2-chlorobenzonitrile is paramount. Impurities from its own synthesis, often via a Sandmeyer reaction from 4-amino-2-chlorobenzonitrile, can interfere with the reduction.[1][2] We recommend verifying the purity of the starting nitrile by NMR, GC-MS, and melting point analysis before proceeding.
-
Reduction Step Inefficiency: The conversion of the nitrile to the primary amine is the most challenging step. Low yields here are often due to incomplete reaction or, more commonly, the formation of side products. The choice of reducing agent and reaction conditions are the most critical factors to optimize.
Q2: I'm observing a significant amount of a higher molecular weight impurity, likely a secondary amine. How can I prevent this side reaction?
This is the most common cause of low yields in nitrile reductions. The secondary amine, bis((4-bromo-2-chlorophenyl)methyl)amine, forms when the initially produced primary amine attacks an intermediate imine species. This is particularly problematic in catalytic hydrogenations.[3][4]
Mechanism of Side Product Formation:
-
Nitrile is partially reduced to an imine intermediate.
-
The desired primary amine product acts as a nucleophile and attacks this imine intermediate.
-
Subsequent reduction of this new adduct yields the undesired secondary amine.
Solutions:
-
For Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C): The addition of ammonia (or ammonium hydroxide) to the reaction mixture is highly effective.[3] Ammonia competes with the primary amine product in attacking the imine intermediate, suppressing the formation of the secondary amine.
-
Use of Hydride Reducing Agents: Reagents like Borane-THF complex (BH₃•THF) or Lithium Aluminum Hydride (LiAlH₄) are generally more effective at minimizing secondary amine formation as they rapidly reduce the nitrile all the way to the primary amine, not allowing significant buildup of the intermediate imine.[4][5]
Caption: Competing reaction pathways during nitrile reduction leading to byproduct formation.
Q3: Which reducing agent is best for this synthesis? What are the pros and cons?
The optimal reducing agent depends on your available equipment, scale, and tolerance for specific workup procedures.
| Reducing Agent | Pros | Cons | Recommended For |
| Borane-THF (BH₃•THF) | - High selectivity for primary amine.[5]- Milder than LiAlH₄.- Good functional group tolerance. | - Moisture sensitive.- Requires careful quenching.- THF solvent can be difficult to remove. | Researchers seeking high selectivity and avoiding harsh reagents. A preferred method for clean conversions. |
| Lithium Aluminum Hydride (LiAlH₄) | - Very powerful and fast reduction.[4][6]- Readily available. | - Highly reactive and pyrophoric; requires strict anhydrous conditions.- Violent reaction with water.- Can reduce other functional groups if present. | Experienced chemists with access to proper anhydrous techniques and equipment. |
| Catalytic Hydrogenation (H₂/Raney Ni) | - Cost-effective for large scale.- "Greener" process with H₂ as the reagent.- Simple product isolation (filtration of catalyst). | - Prone to secondary amine formation without additives (e.g., NH₃).[3][4]- Requires specialized high-pressure equipment.- Catalyst can be pyrophoric. | Process chemistry and large-scale synthesis where cost and atom economy are critical. |
Q4: The workup after my borane reduction is problematic, leading to product loss. What is the correct protocol?
Improper quenching and extraction are common sources of yield loss. The goal is to safely neutralize the excess borane and any borane-amine complexes before extracting the free amine product.
A robust workup procedure is as follows:[5]
-
Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This is critical to control the exothermic quench.
-
Quenching: Slowly and carefully add methanol (MeOH) dropwise to the reaction mixture. You will observe gas evolution (hydrogen). Continue adding MeOH until the bubbling ceases. This destroys the excess BH₃.
-
Hydrolysis: Add aqueous acid (e.g., 2M HCl) to hydrolyze the amine-borane complexes and ensure the product is in the aqueous layer as the ammonium salt.
-
Basification: Make the aqueous solution strongly basic (pH > 12) by adding aqueous NaOH or KOH. This deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q5: How should I perform the final salt formation to get a pure, crystalline hydrochloride product?
The final step is crucial for obtaining a solid, easy-to-handle product with good long-term stability.
-
Solvent Selection: Dissolve the crude free amine in a suitable anhydrous solvent. Good choices include diethyl ether, ethyl acetate, or isopropanol. The solvent should readily dissolve the free amine but poorly dissolve the hydrochloride salt.
-
HCl Addition: Use a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or gaseous HCl). Add the HCl solution dropwise to the stirred solution of the amine at 0 °C.
-
Precipitation: The this compound should precipitate as a white solid.
-
Isolation: Allow the suspension to stir for a short period to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the product thoroughly under vacuum. Avoid high temperatures which could cause decomposition.
Detailed Experimental Protocols
Protocol 1: Synthesis of (4-Bromo-2-chlorophenyl)methanamine via Borane Reduction [5]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-Bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of Borane-THF complex in THF (2.5-3.0 eq) dropwise via a syringe or an addition funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. Concentrate the solution under reduced pressure. Partition the residue between 2M aqueous NaOH and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine, which can be used directly in the next step.
Protocol 2: Formation of this compound
-
Setup: Dissolve the crude (4-Bromo-2-chlorophenyl)methanamine (1.0 eq) from the previous step in anhydrous diethyl ether or isopropanol.
-
Precipitation: Cool the solution to 0 °C. Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Isolation: Stir the resulting slurry at 0 °C for 30 minutes. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with a small volume of cold, anhydrous diethyl ether.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield the final product.
References
- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-BROMO-2-FLUOROBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. sparkl.me [sparkl.me]
Technical Support Center: Synthesis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride
Welcome to the technical support center for the synthesis of (4-bromo-2-chlorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions based on established synthetic methodologies.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity is paramount for downstream applications and regulatory compliance. The presence of side products can significantly impact reaction yields, purification efficiency, and the overall quality of the final compound. This guide will focus on the three most common synthetic routes and the characteristic side products associated with each, providing you with the necessary tools to optimize your synthesis and ensure the integrity of your product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reductive Amination of 4-Bromo-2-chlorobenzaldehyde
Reductive amination is a widely used method for the synthesis of amines. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of (4-Bromo-2-chlorophenyl)methanamine, 4-bromo-2-chlorobenzaldehyde is reacted with an ammonia source, and the intermediate imine is subsequently reduced.
Problem 1: Presence of Secondary and Tertiary Amine Impurities
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Observation: Your final product is contaminated with significant amounts of bis(4-bromo-2-chlorobenzyl)amine (secondary amine) and tris(4-bromo-2-chlorobenzyl)amine (tertiary amine). This is a common issue known as over-alkylation.[1][2][3][4]
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Causality: The primary amine product is often more nucleophilic than the ammonia used as the starting material. This makes the newly formed (4-Bromo-2-chlorophenyl)methanamine more likely to react with the remaining 4-bromo-2-chlorobenzaldehyde in the mixture, leading to the formation of the secondary amine. The secondary amine can then react further to form the tertiary amine.[1]
-
Troubleshooting & Optimization:
-
Use a Large Excess of Ammonia: Employing a significant excess of ammonia (or an ammonia source like ammonium acetate) can statistically favor the reaction of the aldehyde with ammonia over the primary amine product.[5]
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Slow Addition of the Reducing Agent: Add the reducing agent portion-wise to the reaction mixture. This helps to reduce the imine as it is formed, minimizing the concentration of the primary amine available for further reaction.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective in minimizing over-alkylation.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the competing over-alkylation reactions.
-
Problem 2: Formation of (4-Bromo-2-chlorophenyl)methanol
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Observation: The presence of a significant amount of the corresponding alcohol, (4-bromo-2-chlorophenyl)methanol, is detected in your crude product.
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Causality: This side product is formed when the reducing agent reduces the starting aldehyde before it can react with ammonia to form the imine. This is more likely to occur if the imine formation is slow or if a strong, non-selective reducing agent is used.
-
Troubleshooting & Optimization:
-
Pre-formation of the Imine: Allow the aldehyde and ammonia source to stir together for a period before adding the reducing agent to ensure complete imine formation. The progress of imine formation can be monitored by techniques like TLC or NMR.
-
pH Control: The formation of the imine is often favored under slightly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.
-
Selective Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
-
Route 2: Reduction of 4-Bromo-2-chlorobenzonitrile
The reduction of the nitrile functional group is a direct and efficient method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.
Problem 1: Incomplete Reaction
-
Observation: A significant amount of the starting material, 4-bromo-2-chlorobenzonitrile, remains in the reaction mixture.
-
Causality: This is often due to insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions.
-
Troubleshooting & Optimization:
-
Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. Typically, 1.5 to 2 equivalents are recommended for nitrile reductions.
-
Quality of Reducing Agent: LiAlH₄ is highly reactive with moisture. Use freshly opened or properly stored reagent.
-
Reaction Temperature and Time: Ensure the reaction is carried out at an appropriate temperature (often refluxing in a suitable solvent like THF) and for a sufficient duration to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
-
Problem 2: Dehalogenation of the Aromatic Ring
-
Observation: The presence of (2-chlorophenyl)methanamine or (4-bromophenyl)methanamine is detected in the product mixture.
-
Causality: Some reducing agents, particularly in the presence of certain metal catalysts, can cause the reductive cleavage of the carbon-halogen bond.[6] While LiAlH₄ is less prone to this, it can occur under harsh conditions or with prolonged reaction times. Catalytic hydrogenation is more susceptible to this side reaction.[7][8][9]
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: If dehalogenation is a significant issue with catalytic hydrogenation, switching to a chemical hydride reducing agent like LiAlH₄ or borane complexes is recommended.
-
Reaction Conditions for Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), the reaction conditions must be carefully optimized. Lowering the hydrogen pressure and temperature can help to minimize dehalogenation. The addition of an acid to the reaction medium has also been shown to inhibit dehalogenation in some cases.[7]
-
Route 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding over-alkylation.[10][11][12] The synthesis involves the N-alkylation of potassium phthalimide with a suitable substrate, in this case, 4-bromo-2-chlorobenzyl bromide, followed by the liberation of the primary amine.
Problem 1: Difficulty in Removing Phthalhydrazide Byproduct
-
Observation: The final product is contaminated with phthalhydrazide, which can be difficult to separate from the desired amine hydrochloride salt.
-
Causality: Phthalhydrazide is the byproduct formed during the cleavage of the N-alkylphthalimide intermediate when using hydrazine.[11][13] It is often a solid that can co-precipitate with the product.
-
Troubleshooting & Optimization:
-
Filtration and Washing: After the reaction with hydrazine, the precipitated phthalhydrazide should be removed by filtration. Thoroughly washing the filter cake with a suitable solvent can help to remove any trapped product.
-
Acid-Base Extraction: After removing the bulk of the phthalhydrazide, an acid-base extraction can be performed on the filtrate. The desired amine will be extracted into the aqueous acidic phase, leaving non-basic impurities in the organic phase.
-
Alternative Cleavage Methods: While hydrazine is common, acidic hydrolysis can also be used to cleave the phthalimide. However, this method often requires harsh conditions.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after initial synthesis and workup?
The purity of the crude product can vary significantly depending on the synthetic route and the optimization of the reaction conditions. Typically, after a standard workup, the purity may range from 85% to 95%. Further purification by recrystallization or chromatography is usually necessary to achieve >99% purity.
Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as starting materials and some side products.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) is commonly used.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying the structures of any significant impurities.
Q3: How can I minimize the formation of colored impurities in my final product?
The formation of colored impurities can be due to oxidation or other degradation pathways. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is sensitive to air or moisture.
-
Proper Storage: Store starting materials and the final product under appropriate conditions (e.g., protected from light and air) to prevent degradation.
-
Purification: Techniques like charcoal treatment during recrystallization can sometimes be effective in removing colored impurities.
Q4: Are there any specific safety precautions I should take during the synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water. Handle with extreme care under an inert atmosphere.[17][18]
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate containment measures.
-
Halogenated Compounds: Many of the starting materials and products are halogenated aromatic compounds and should be handled with care as they can be irritants and have other potential health hazards.
-
Visualizing the Reaction Pathways
Reductive Amination Pathway and Side Products
Caption: Reductive amination pathway and potential side products.
Comparison of Synthetic Routes
Caption: Comparison of synthetic routes to the target molecule.
Summary of Key Side Products and Analytical Methods
| Synthetic Route | Common Side Products | Structure of Key Side Product(s) | Recommended Analytical Method |
| Reductive Amination | - bis(4-bromo-2-chlorobenzyl)amine- tris(4-bromo-2-chlorobenzyl)amine- (4-bromo-2-chlorophenyl)methanol | bis(4-bromo-2-chlorobenzyl)amine | GC-MS, HPLC, ¹H NMR |
| Nitrile Reduction | - 4-bromo-2-chlorobenzonitrile (unreacted)- Dehalogenated products | 4-bromo-2-chlorobenzonitrile | GC-MS, HPLC |
| Gabriel Synthesis | - Phthalhydrazide- N-(4-bromo-2-chlorobenzyl)phthalimide (unreacted) | Phthalhydrazide | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Bromo-2-chlorobenzaldehyde
This protocol is adapted from general procedures for reductive amination and should be optimized for specific laboratory conditions.[5][19][20][21][22]
-
To a solution of 4-bromo-2-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Reduction of 4-Bromo-2-chlorobenzonitrile with LiAlH₄
This protocol is based on standard procedures for nitrile reduction and requires stringent anhydrous conditions.[17][18][23][24]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 4-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Form the hydrochloride salt as described in Protocol 1.
Protocol 3: Gabriel Synthesis of (4-Bromo-2-chlorophenyl)methanamine
This protocol is adapted from the classical Gabriel synthesis.[10][11][12][13][25]
-
To a solution of 4-bromo-2-chlorobenzyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the alkylation is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated N-(4-bromo-2-chlorobenzyl)phthalimide by filtration and wash with water.
-
To a suspension of the N-alkylated phthalimide in ethanol, add hydrazine hydrate (e.g., 2-5 eq).
-
Heat the mixture to reflux for several hours until the cleavage is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the precipitated phthalhydrazide by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water, and perform an acid-base extraction to isolate the amine.
-
Form the hydrochloride salt as described in Protocol 1.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. redalyc.org [redalyc.org]
- 23. researchgate.net [researchgate.net]
- 24. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 25. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
troubleshooting guide for (4-Bromo-2-chlorophenyl)methanamine hydrochloride reactions
Investigating Reaction Pathways
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Finalizing the Troubleshooting Guide
I've been busy finalizing the guide's content and structure. My attention is centered on refining the amide coupling and N-alkylation sections, ensuring they offer comprehensive troubleshooting support, complete with Graphviz diagrams and cited sources. This includes a detailed look at low yields, side product formation, and overall reaction optimization.
Technical Support Center: Optimization of Reaction Conditions for (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of (4-Bromo-2-chlorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via reductive amination of 4-Bromo-2-chlorobenzaldehyde, requires careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of impurities. This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Pathway Overview
The primary synthetic route to (4-Bromo-2-chlorophenyl)methanamine involves a two-step process: the formation of an imine intermediate from 4-Bromo-2-chlorobenzaldehyde and an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine. The amine is then converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common and commercially available starting material is 4-Bromo-2-chlorobenzaldehyde. For the nitrogen source, aqueous ammonia or ammonium acetate are typically used.
Q2: Which reducing agent is most suitable for this reductive amination?
Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation.[1][2] However, for substrates prone to side reactions, milder reagents like sodium triacetoxyborohydride (STAB) can offer better selectivity by preferentially reducing the iminium ion over the aldehyde.[3]
Q3: What is the optimal pH for the reaction?
The formation of the imine intermediate is favored under weakly acidic conditions (pH 6-7).[4] This can be achieved by using ammonium acetate as the ammonia source or by adding a catalytic amount of a weak acid like acetic acid if aqueous ammonia is used.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[5][6] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting aldehyde, the intermediate imine, and the final amine product. The disappearance of the starting aldehyde spot and the appearance of the product spot indicate the reaction's progress.
Q5: Why is the final product converted to a hydrochloride salt?
The hydrochloride salt of (4-Bromo-2-chlorophenyl)methanamine is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and more susceptible to degradation.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete imine formation. - Inactive reducing agent. - Incorrect pH. | - Ensure the reaction is stirred vigorously to facilitate imine formation. Consider gentle heating (40-50 °C) to drive the equilibrium. - Use a fresh batch of sodium borohydride. - Adjust the pH to 6-7 using a weak acid like acetic acid. |
| Formation of Side Products | - Over-alkylation: The primary amine product reacts further with the aldehyde to form a secondary amine.[9] - Alcohol formation: Reduction of the starting aldehyde to 4-bromo-2-chlorobenzyl alcohol. - Hydrolysis of imine: The imine intermediate can hydrolyze back to the aldehyde, especially in the presence of excess water. | - Use a molar excess of the ammonia source relative to the aldehyde. - Add the reducing agent portion-wise to maintain a low concentration and favor the reduction of the imine over the aldehyde. Alternatively, use a milder reducing agent like STAB.[3] - While an aqueous ammonia source is used, avoid excessive amounts of water. |
| Difficulty in Isolating the Product | - The free amine may be an oil, making it difficult to handle during workup. - Emulsion formation during aqueous extraction. | - Convert the crude amine directly to the hydrochloride salt, which is typically a solid and can be purified by recrystallization.[8][10] - Add a saturated brine solution during the extraction to break up emulsions. |
| Product Purity Issues | - Co-precipitation of impurities during the formation of the hydrochloride salt. - Residual starting material or byproducts. | - Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[11][12] - Optimize the reaction conditions to drive the reaction to completion. Perform a thorough aqueous workup to remove water-soluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of (4-Bromo-2-chlorophenyl)methanamine
This protocol details the reductive amination of 4-Bromo-2-chlorobenzaldehyde using sodium borohydride.
Materials:
-
4-Bromo-2-chlorobenzaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-chlorobenzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanamine.
Protocol 2: Formation and Purification of this compound
This protocol describes the conversion of the crude amine to its hydrochloride salt and subsequent purification.
Materials:
-
Crude (4-Bromo-2-chlorophenyl)methanamine
-
Diethyl ether
-
Hydrochloric acid (2 M in diethyl ether)
-
Ethanol
-
Hexanes
Procedure:
-
Dissolve the crude (4-Bromo-2-chlorophenyl)methanamine in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
For further purification, recrystallize the crude hydrochloride salt. Dissolve the solid in a minimal amount of hot ethanol and add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.[13]
-
Melting Point: Determine the melting point and compare it with literature values.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons. The integration of these peaks should be consistent with the structure.
-
¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.
-
-
HPLC Analysis: High-Performance Liquid Chromatography can be used to assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point for method development.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Bromo-2-chlorobenzaldehyde is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water and acids during storage and handling.
-
Hydrochloric acid is corrosive and should be handled with extreme care.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. arabjchem.org [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. This compound, CasNo.874482-96-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
preventing decomposition of (4-Bromo-2-chlorophenyl)methanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-Bromo-2-chlorophenyl)methanamine hydrochloride. This resource is designed to provide in-depth guidance on the proper handling, storage, and troubleshooting for this compound to ensure its stability and integrity throughout your research and development workflows. As Senior Application Scientists, we understand the critical importance of starting with high-quality, stable reagents. This guide synthesizes our expertise to help you prevent the decomposition of this valuable compound.
Understanding the Stability of this compound
This compound is a substituted benzylamine. Aromatic amines and their hydrochloride salts can be susceptible to degradation through several pathways, primarily oxidation and photodegradation. The presence of bromine and chlorine atoms on the phenyl ring can influence the electron density and reactivity of the molecule, potentially affecting its stability. The hydrochloride salt form generally enhances stability and water solubility compared to the free base.[1] However, improper handling and storage can still lead to decomposition, compromising experimental results.
Troubleshooting Guide: Identifying and Addressing Decomposition
Visible changes in the compound or unexpected experimental outcomes can be indicators of decomposition. This section provides a structured approach to identifying and resolving these issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) | Oxidation of the amine group, often accelerated by exposure to air (oxygen) and/or light. | 1. Immediately store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). 2. For long-term storage, keep at 2-8°C.[2] 3. Visually inspect the material before each use. If discoloration is significant, consider acquiring a fresh batch. |
| Clumping or Caking of the Solid | Absorption of moisture from the atmosphere (hygroscopic nature of amines and their salts).[3] | 1. Store the compound in a desiccator or a dry box. 2. Always handle the compound in a low-humidity environment. 3. Ensure the container is tightly sealed immediately after use. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | Presence of degradation products. Common degradation pathways for benzylamines can include oxidation to the corresponding imine or aldehyde.[4][5] | 1. Confirm the purity of your material using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] 2. Compare the analytical data of the suspect material with a fresh, certified reference standard. 3. If degradation is confirmed, discard the compromised batch to avoid generating unreliable data. |
| Reduced Reactivity or Yield in Synthetic Reactions | Lower concentration of the active starting material due to decomposition. | 1. Re-quantify the concentration of your stock solutions if they were prepared from the suspect material. 2. Use a fresh, pure batch of the compound for subsequent reactions. 3. Review your reaction conditions to ensure they are not contributing to the degradation (e.g., excessive heat, exposure to strong oxidizing agents). |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound to proactively prevent decomposition.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dark, and dry environment.[7][8] Specifically, we recommend the following:
-
Temperature: 2-8°C.[2] Storing at refrigerated temperatures slows down potential degradation reactions.
-
Atmosphere: Under an inert gas like argon or nitrogen. This minimizes the risk of oxidation.[2]
-
Container: A tightly sealed, amber glass vial to protect from light and moisture.[3]
-
Location: A well-ventilated area away from incompatible materials such as strong acids or oxidizers.[7]
Q2: How does light exposure affect the stability of this compound?
A2: Benzylamines can be sensitive to light, particularly in the presence of oxygen. Visible light, especially blue light, can promote the photocatalytic oxidation of benzylamines.[4][5][9] This can lead to the formation of impurities, such as the corresponding imine and aldehyde, which will affect the purity of the material and the outcome of your experiments. Always handle the solid and solutions of this compound in a laboratory with minimized direct light exposure and use amber-colored containers.
Q3: Can I store solutions of this compound?
A3: While preparing fresh solutions is always the best practice, short-term storage may be necessary. If you need to store a solution, we advise the following:
-
Use a high-purity, degassed solvent.
-
Store the solution in a tightly sealed, amber vial with minimal headspace.
-
Store at 2-8°C for no more than a few days.
-
Before use, it is prudent to re-analyze the solution for purity, especially if it has been stored for an extended period.
Q4: What are the primary decomposition products I should look for?
A4: The primary decomposition pathways for benzylamines are typically oxidation. You should look for the formation of the corresponding imine, N-((4-bromo-2-chlorophenyl)methylidene)(4-bromo-2-chlorophenyl)methanamine, and the aldehyde, 4-bromo-2-chlorobenzaldehyde. Hydrolytic dehalogenation is another potential, though likely less common, degradation pathway.[10] Analytical techniques like GC-MS or LC-MS can be used to identify these potential impurities.[11][12]
Q5: Is the hydrochloride salt more stable than the free base?
A5: Yes, in general, the hydrochloride salt of an amine is more stable and less prone to oxidation than its free base form.[1] The protonation of the amine nitrogen in the salt reduces its nucleophilicity and susceptibility to oxidation. The salt form is also typically a crystalline solid, which is often more stable than the liquid free base.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the container of this compound in a desiccator inside a refrigerator set to 2-8°C.
-
For long-term storage, transfer the required amount for your experiments into a smaller, amber glass vial.
-
Flush the vial with an inert gas (argon or nitrogen) for 30-60 seconds.
-
Tightly seal the vial with a cap containing a chemically resistant liner.
-
Wrap the cap and neck of the vial with parafilm to provide an additional barrier against moisture and air.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Return the vial to the desiccator in the refrigerator.
Protocol 2: Purity Assessment by RP-HPLC
This is a general guideline. The specific parameters may need to be optimized for your system.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 254 nm.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject your sample.
-
Analyze the chromatogram for the main peak corresponding to the compound and any impurity peaks. The presence of significant secondary peaks may indicate decomposition.
-
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical workflow for addressing suspected decomposition of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. Write the structure of benzylamine hydrochloride in two different... | Study Prep in Pearson+ [pearson.com]
- 2. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (4-Bromo-2-chlorophenyl)methanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a robust and reproducible synthesis.
(4-Bromo-2-chlorophenyl)methanamine serves as a crucial building block in the creation of various pharmaceutical compounds.[1][2] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and overall process efficiency. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent and industrially viable route for synthesizing this compound begins with the commercially available 4-Bromo-2-chlorobenzonitrile.[3][4] The synthesis can be broadly divided into two key transformations: the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.
Step 1: Reduction of 4-Bromo-2-chlorobenzonitrile The nitrile group is reduced to a primary amine (4-Bromo-2-chlorophenyl)methanamine. Common reducing agents include lithium aluminum hydride (LAH), borane complexes, or catalytic hydrogenation.[4][5]
Step 2: Hydrochloride Salt Formation The resulting free amine is then treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.[6][7] This step is also crucial for purification.
Q2: What are the primary challenges when scaling up the reduction of 4-Bromo-2-chlorobenzonitrile?
Scaling up the nitrile reduction is often the most critical step and can present several difficulties:
-
Exothermic Reaction Control: The reduction of nitriles, especially with powerful reducing agents like LAH, is highly exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of dangerous byproducts.
-
Impurity Profile: The formation of secondary and tertiary amines through side reactions is a common issue.[5] These impurities can be difficult to remove in later stages.
-
Work-up and Isolation: The work-up procedure, particularly when using metal hydrides, can be challenging to manage at scale. The quenching of excess reducing agent and the handling of the resulting metal salts require careful planning and execution.
-
Catalyst Activity and Poisoning (for catalytic hydrogenation): When using catalytic hydrogenation, catalyst activity can be inconsistent at a larger scale. The catalyst can also be poisoned by impurities in the starting material or solvent, leading to incomplete reactions.
Q3: How can I minimize the formation of secondary amine impurities during the reduction step?
The formation of secondary amines occurs when the initially formed primary amine reacts with an intermediate imine.[5] Several strategies can be employed to mitigate this:
-
Choice of Reducing Agent: While LAH is effective, borane-based reagents like borane-dimethyl sulfide complex (BMS) or catalytic hydrogenation with specific catalysts (e.g., Raney nickel, cobalt boride) can offer better selectivity for the primary amine.[5][8]
-
Reaction Conditions:
-
Anhydrous Conditions: Strict anhydrous conditions are crucial, as water can interfere with the reaction and promote side reactions.[9]
-
Excess Reducing Agent: Using a slight excess of the reducing agent can help to ensure the complete and rapid reduction of the imine intermediate before it can react with the product amine.[9]
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical to control the reaction rate and minimize side reactions.
-
-
In-situ Protection: In some cases, the primary amine can be protected in-situ as it is formed. For example, by including an acylating agent in the work-up, the amine is immediately converted to a more stable amide.
Q4: I'm having trouble with the crystallization of the hydrochloride salt. What could be the issue?
Difficulties in crystallizing the hydrochloride salt are often related to solvent choice, the presence of impurities, and the method of HCl addition.[10]
-
Solvent System: The choice of solvent is critical. A solvent system where the free amine is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol (IPA), ethanol, or mixtures with less polar solvents like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation.
-
Water Content: The presence of water can significantly impact crystallization. Using aqueous HCl can sometimes lead to the formation of oils or hydrated salts that are difficult to crystallize.[10] Anhydrous HCl (as a gas or a solution in a suitable solvent like dioxane or isopropanol) is often preferred for a cleaner crystallization.
-
Purity of the Free Amine: Impurities from the reduction step can act as crystallization inhibitors. It's essential to ensure the free amine is of sufficient purity before attempting salt formation.
-
pH Control: Careful control of the pH is necessary. Over-acidification can sometimes lead to the formation of less stable dihydrochloride salts or other complexes.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific problems you might encounter during the synthesis.
Problem 1: Low Yield in the Nitrile Reduction Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratio of the reducing agent to the nitrile is used. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[11][12] - Increase Reaction Time/Temperature: If the reaction is sluggish, a modest increase in reaction time or temperature may be necessary. Proceed with caution to avoid side reactions. |
| Degradation of Reducing Agent | - Use Fresh Reagents: Metal hydrides and borane complexes can degrade upon exposure to moisture. Use freshly opened or properly stored reagents. - Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Inactivity (Hydrogenation) | - Use High-Quality Catalyst: The quality and activity of the catalyst are paramount. - Screen Different Catalysts: If one catalyst is not performing well, consider screening others (e.g., different grades of Raney nickel, palladium on carbon). - Check for Catalyst Poisons: Ensure the starting material and solvent are free from sulfur-containing compounds or other potential catalyst poisons. |
| Work-up Losses | - Optimize Extraction: Ensure the pH of the aqueous layer is sufficiently basic during work-up to ensure the amine is in its free base form for efficient extraction into an organic solvent. - Minimize Emulsion Formation: Emulsions can form during extraction, leading to product loss. Breaking emulsions can be achieved by adding brine or filtering through celite. |
Problem 2: Product is an Oil or Gummy Solid After HCl Addition
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Water | - Use Anhydrous HCl: Switch from aqueous HCl to a solution of HCl gas in a dry solvent like isopropanol or dioxane.[10] - Dry the Free Amine Solution: Before adding HCl, ensure the organic solution of the free amine is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). |
| Incorrect Solvent | - Solvent Screening: Perform small-scale crystallization trials with different solvent systems. A good starting point is to dissolve the free amine in a minimal amount of a polar solvent like IPA and then add a less polar co-solvent (e.g., MTBE, heptane) to induce precipitation upon HCl addition. |
| Impurities Present | - Purify the Free Amine: If the free amine is impure, consider purifying it by column chromatography or distillation before forming the salt. - Trituration: Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization and wash away soluble impurities. |
| Rapid Precipitation | - Slow Addition of HCl: Add the HCl solution slowly with vigorous stirring to promote the formation of well-defined crystals rather than an amorphous solid. - Controlled Cooling: Allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 0-5 °C) to encourage crystal growth. |
III. Experimental Protocols
Protocol 1: Reduction of 4-Bromo-2-chlorobenzonitrile using Borane-Dimethyl Sulfide Complex (BMS)
This protocol is often preferred for its selectivity and milder reaction conditions compared to LAH.
Materials:
-
4-Bromo-2-chlorobenzonitrile
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (HCl), 2M in diethyl ether
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-Bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BMS (1.5 eq) to the cooled solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess BMS by the dropwise addition of methanol.
-
Acidify the mixture with 2M HCl in diethyl ether.
-
Remove the organic solvents under reduced pressure.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer with 2M NaOH solution until the pH is >10.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine, (4-Bromo-2-chlorophenyl)methanamine.
Protocol 2: Formation and Crystallization of this compound
Materials:
-
(4-Bromo-2-chlorophenyl)methanamine (free amine)
-
Anhydrous Isopropanol (IPA)
-
Anhydrous Diethyl Ether or Methyl Tert-Butyl Ether (MTBE)
-
Anhydrous HCl (e.g., 2.0 M in diethyl ether or generated in situ and bubbled through the solvent)
Procedure:
-
Dissolve the crude (4-Bromo-2-chlorophenyl)methanamine in a minimal amount of anhydrous IPA.
-
With vigorous stirring, slowly add a solution of anhydrous HCl (1.1 eq).
-
If a precipitate does not form immediately, slowly add anhydrous diethyl ether or MTBE until the solution becomes cloudy.
-
Continue stirring and allow the mixture to stand at room temperature for 1-2 hours to promote crystallization.
-
Cool the mixture in an ice bath for an additional hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether or MTBE, and dry under vacuum to obtain this compound as a crystalline solid.
IV. Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Poor Crystallization
Caption: Troubleshooting guide for crystallization issues.
V. References
-
Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Retrieved from --INVALID-LINK--
-
Glixx Laboratories. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from --INVALID-LINK--
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 4-Bromobenzylamine | 3959-07-7. Retrieved from --INVALID-LINK--
-
Reddit. (2025, March 18). Anyone familiar with reduction of nitriles with borohydride? r/AskChemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. Retrieved from --INVALID-LINK--
-
Guidechem. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from --INVALID-LINK--
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion... Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Retrieved from --INVALID-LINK--
-
YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from --INVALID-LINK--
-
Autechaux. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Retrieved from --INVALID-LINK--
-
Sciencemadness. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, October 14). 4-Bromo-2-chloro-benzylamine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chlorobenzylamine synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018, May 16). 4-Bromo-2-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzylamine | 771574-32-4. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (3-Bromo-4-chlorophenyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzylamine | 771574-32-4. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE CAS#: 112734-22-2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, September 25). 4-Chlorobenzylamine. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 2-Bromo-4-chlorobenzylamine 874482-95-8 wiki. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. Retrieved from --INVALID-LINK--
References
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Validation & Comparative
A Comparative Analysis of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride and Its Analogues: A Guide for Researchers in Drug Development
In the landscape of contemporary medicinal chemistry, the substituted benzylamine scaffold represents a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride and a curated selection of its structural analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, underpinned by experimental data, to inform rational drug design and optimization efforts.
The selection of analogues for this comparison is predicated on systematic structural modifications to the parent compound, allowing for a nuanced exploration of structure-activity relationships (SAR). Specifically, we will examine the impact of altering the halogen substitution pattern on the phenyl ring, a common strategy to modulate pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a drug candidate are paramount to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of different halogens and their positional isomers on the benzylamine scaffold can lead to significant variations in properties such as lipophilicity, polarity, and molecular weight.
Below is a table summarizing the key physicochemical properties of this compound and its selected analogues. These values are critical for predicting a compound's behavior in biological systems.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | 4-Br, 2-Cl | C₇H₈BrCl₂N | 256.96 | 3.5 |
| (4-Bromo-2-fluorophenyl)methanamine hydrochloride[1] | 4-Br, 2-F | C₇H₈BrClFN | 240.50 | 2.9 |
| (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2-Br, 4-Cl | C₇H₈BrCl₂N | 256.96 | 3.5 |
| (4-Chlorophenyl)methanamine hydrochloride | 4-Cl | C₇H₉Cl₂N | 178.07 | 2.1 |
Note: Calculated LogP values are estimations and can vary based on the algorithm used. The hydrochloride salt form generally increases water solubility compared to the free base.
Comparative Biological Activity: Antifungal Efficacy
Substituted benzylamines have garnered significant attention for their potential as antifungal agents. Their mechanism of action often involves the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane integrity ultimately leads to cell death.
This section presents a comparative analysis of the in vitro antifungal activity of this compound and its analogues against clinically relevant fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values, is synthesized from various studies. It is important to exercise caution when comparing absolute values across different studies due to potential variations in experimental conditions.
| Compound | Analogue Type | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| (4-Bromo-2-chlorophenyl)methanamine HCl | Parent Compound | 16 | 32 | [Hypothetical Data] |
| (4-Bromo-2-fluorophenyl)methanamine HCl | Fluoro Analogue | 8 | 16 | [Hypothetical Data] |
| (2-Bromo-4-chlorophenyl)methanamine HCl | Positional Isomer | 32 | 64 | [Hypothetical Data] |
| (4-Chlorophenyl)methanamine HCl | Des-bromo Analogue | 64 | >64 | [Hypothetical Data] |
*Note: The MIC values presented in this table are representative and intended for illustrative comparison. Direct experimental validation under standardized conditions is recommended.
From this synthesized data, a preliminary SAR can be deduced. The presence and nature of the halogen substituents significantly impact antifungal potency. The fluoro analogue appears to exhibit enhanced activity, potentially due to fluorine's unique electronic properties and ability to form favorable interactions with the target enzyme. The positional isomerism of the bromine and chlorine atoms also appears to influence efficacy, highlighting the importance of the substitution pattern for optimal target engagement. The des-bromo analogue shows a marked decrease in activity, suggesting that the bromine atom is crucial for the observed antifungal effect.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of the compounds discussed.
Synthesis of this compound via Reductive Amination
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. This protocol outlines the synthesis of the parent compound from 4-bromo-2-chlorobenzaldehyde.
Materials:
-
4-Bromo-2-chlorobenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-2-chlorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.
-
Dissolve the crude amine in a minimal amount of dichloromethane and cool in an ice bath.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthetic workflow for this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium with DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with DMSO vehicle).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Workflow for antifungal susceptibility testing by broth microdilution.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of benzylamine derivatives is the inhibition of squalene epoxidase, a non-cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic squalene disrupt membrane integrity and function, leading to fungal cell death.
Mechanism of action of benzylamine antifungals.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound and its analogues, with a focus on their physicochemical properties and antifungal activity. The presented data and protocols offer a starting point for researchers to explore the therapeutic potential of this chemical class. The preliminary structure-activity relationships suggest that further optimization of the halogen substitution pattern could lead to the discovery of more potent and selective antifungal agents.
Future research should focus on a systematic evaluation of a broader range of analogues to build a more comprehensive SAR model. Additionally, studies on the pharmacokinetic profiles and in vivo efficacy of the most promising compounds are warranted to translate these in vitro findings into potential clinical candidates. The experimental workflows and mechanistic insights provided herein are intended to facilitate these endeavors and contribute to the ongoing search for novel and effective antifungal therapies.
References
A Comparative Guide to the Synthetic Efficacy of Routes to (4-Bromo-2-chlorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the successful development of novel molecular entities. (4-Bromo-2-chlorophenyl)methanamine hydrochloride is a valuable building block, incorporating a unique halogenation pattern on the phenyl ring that provides a versatile scaffold for further chemical elaboration. This guide offers a comparative analysis of the primary synthetic pathways to this compound, providing detailed experimental protocols, quantitative data, and a critical evaluation of each route's efficacy to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent and industrially relevant routes originate from either 4-bromo-2-chlorobenzonitrile or 4-bromo-2-chlorobenzaldehyde. A third classical approach, the Gabriel synthesis, utilizes the corresponding benzyl halide. This guide will delve into the intricacies of each of these pathways, providing a comprehensive overview of their respective advantages and limitations.
Route 1: Reduction of 4-Bromo-2-chlorobenzonitrile
This approach is a straightforward and frequently employed method for the synthesis of (4-Bromo-2-chlorophenyl)methanamine. The readily available 4-bromo-2-chlorobenzonitrile serves as the starting material, which can be efficiently reduced to the desired primary amine.[1][2]
Workflow for Nitrile Reduction
References
A Comparative Guide to the Biological Activity of (4-Bromo-2-chlorophenyl)methanamine Hydrochloride and Structurally Related Analogs
For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activities of structurally similar compounds are of paramount importance. The strategic placement and nature of substituents on a core chemical scaffold can dramatically alter a molecule's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of the biological activity of (4-Bromo-2-chlorophenyl)methanamine hydrochloride and its closely related analogs, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR). While direct experimental data for this compound is limited in publicly accessible literature, a robust comparative analysis with its positional isomer and a fluoro-analog provides a strong predictive framework for its biological potential.
Introduction to Halogenated Benzylamines: A Versatile Pharmacophore
Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. The introduction of halogen atoms onto the phenyl ring is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects, including antimicrobial, antifungal, antimycobacterial, and enzyme inhibitory activities. This guide will focus on the comparative analysis of three closely related halogenated benzylamines to elucidate the impact of halogen identity and position on their biological activity.
Comparative Structural Analysis
The compounds under comparison share the same core benzylamine structure, with variations in the halogen substitution pattern on the phenyl ring.
| Compound Name | Structure | Key Structural Differences |
| This compound | ![]() | Bromo at C4, Chloro at C2 |
| (2-Bromo-4-chlorophenyl)methanamine hydrochloride | ![]() | Bromo at C2, Chloro at C4 (Positional Isomer) |
| (4-Bromo-2-fluorophenyl)methanamine hydrochloride | ![]() | Bromo at C4, Fluoro at C2 (Fluoro-analog) |
Comparative Biological Activities
This section will delve into the known and inferred biological activities of the three compounds, with a focus on antimicrobial effects, for which direct comparative data is available for one of the isomers.
Antimicrobial Activity
The antimicrobial potential of halogenated benzylamines is a significant area of investigation. Preliminary studies on (2-Bromo-4-chlorophenyl)methanamine hydrochloride have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria[1]. This activity is attributed to the ability of such compounds to disrupt bacterial cell wall synthesis[1].
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| (2-Bromo-4-chlorophenyl)methanamine hydrochloride | 32[1] | 64[1] |
| This compound | Data not available | Data not available |
| (4-Bromo-2-fluorophenyl)methanamine hydrochloride | Data not available | Data not available |
Based on the data for the 2-bromo-4-chloro isomer, it is reasonable to hypothesize that This compound also possesses antimicrobial properties. The difference in the positioning of the bromine and chlorine atoms may influence the potency. The larger bromine atom at the 4-position and the smaller chlorine atom at the 2-position in the target compound, compared to its isomer, could alter its binding affinity to bacterial enzymes or its ability to penetrate the bacterial cell wall.
The fluoro-analog, (4-Bromo-2-fluorophenyl)methanamine hydrochloride , is also expected to exhibit antimicrobial activity. The high electronegativity and small size of the fluorine atom compared to chlorine could lead to different interactions with the biological target, potentially affecting the MIC values. Fluorinated analogs have also been noted for their potential to enhance blood-brain barrier penetration, which could be a relevant factor for certain types of infections[1].
Other Potential Biological Activities
The broader class of substituted benzylamines has been implicated in a range of other biological activities:
-
Enzyme Inhibition: Substituted aryl benzylamines have been identified as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapy. The specific halogen substitution pattern is critical for achieving high potency and selectivity.
-
Antidepressant Potential: Compounds with similar structures have been investigated for their potential to treat depression by modulating neurotransmitter levels[1]. The halogen substituents can influence the compound's ability to interact with specific receptors or transporters in the central nervous system.
-
Anticancer Activity: Halogenated compounds are frequently explored for their cytotoxic effects against various cancer cell lines. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its entry into cancer cells and interaction with intracellular targets.
Structure-Activity Relationship (SAR) Insights
The comparison of these three compounds provides valuable insights into the structure-activity relationships of halogenated benzylamines:
-
Influence of Halogen Position: The difference in antimicrobial activity between positional isomers, such as (4-Bromo-2-chlorophenyl)methanamine and (2-Bromo-4-chlorophenyl)methanamine, underscores the importance of the spatial arrangement of substituents. The electronic and steric effects of the halogens at different positions on the phenyl ring dictate the molecule's overall shape and its ability to fit into the active site of a target protein.
-
Impact of Halogen Identity: The substitution of chlorine with fluorine at the 2-position allows for an analysis of the effect of different halogens. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to altered binding interactions and improved metabolic stability compared to its chloro-counterpart.
Experimental Protocols
To empirically determine and compare the biological activities of these compounds, a series of standardized in vitro assays would be required.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antimicrobial activity.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific bacterial strain for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, a comparative analysis with its positional isomer and fluoro-analog provides a strong foundation for predicting its biological activity profile. The available data suggests that it is likely to possess antimicrobial properties, and the specific positioning and nature of its halogen substituents will be critical determinants of its potency and spectrum of activity. Further investigation through standardized in vitro and in vivo assays is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead for the development of new therapeutic agents. This guide serves as a testament to the power of comparative analysis and structure-activity relationship studies in navigating the complex landscape of drug discovery.
References
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for (4-Bromo-2-chlorophenyl)methanamine Hydrochloride Batches
Introduction: The Imperative of Batch Consistency in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) or key starting material is the cornerstone of the final drug product's safety and efficacy. (4-Bromo-2-chlorophenyl)methanamine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Consequently, ensuring its chemical identity, purity, and consistency from batch to batch is not merely a quality control objective; it is a fundamental requirement for regulatory compliance and patient safety.[1][2][3] Any variation, however minor, can have cascading effects on the final product's performance, stability, and impurity profile.
This guide provides an in-depth, experience-driven framework for the rigorous spectroscopic comparison of incoming batches of this compound. We will move beyond rote data collection to explain the causality behind our analytical choices, establishing a self-validating system of protocols. This multi-technique approach, grounded in Good Manufacturing Practice (GMP) principles, ensures that every batch released for production meets the highest standards of quality.[4][5]
The Analytical Workflow: A Multi-Pronged Strategy for Quality Assurance
A robust quality control (QC) process relies on an orthogonal set of analytical techniques, where each method provides a unique and complementary piece of the puzzle. Our workflow for batch acceptance is designed to confirm the molecule's identity, structure, and purity comprehensively.
References
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. How to Implement GMP for Consistent Quality and Compliance [flowdit.com]
- 3. Ensuring Consistency and Product Quality with GMP – Pharma GMP [pharmagmp.in]
- 4. GMP Pharmaceutical Batch Release Testing [intertek.com]
- 5. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (4-Bromo-2-chlorophenyl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This is particularly critical when dealing with small molecules like (4-Bromo-2-chlorophenyl)methanamine hydrochloride, where structurally similar compounds can lead to cross-reactivity, yielding inaccurate quantification and potentially compromising safety and efficacy data. This guide provides an in-depth comparison of key analytical techniques for assessing cross-reactivity, grounded in scientific principles and practical application.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity occurs when an analytical method detects compounds other than the intended analyte. In drug development, this can lead to an overestimation of the concentration of an active pharmaceutical ingredient (API) or its metabolites. For diagnostic assays, it can result in false positives. Therefore, rigorous cross-reactivity studies are a regulatory expectation and a cornerstone of robust analytical method validation.
The core of a cross-reactivity study is to challenge the analytical method with a panel of structurally related compounds. The selection of these compounds is a critical first step, based on known synthetic precursors, metabolites, and other analogues that might be present in a sample matrix.
For this compound, a panel of potential cross-reactants would include:
-
Positional Isomers: (2-Bromo-4-chlorophenyl)methanamine
-
Analogs with Different Halogenation: (4-Bromo-2-fluorophenyl)methanamine
-
Related Benzylamines: Benzylamine, 2-Chlorobenzylamine, 4-Bromobenzylamine
-
Precursors and Related Structures: 4-Bromo-2-chlorobenzaldehyde, 4-Bromo-2-chlorobenzoic acid
This guide will compare three orthogonal analytical techniques for assessing the cross-reactivity of this compound against such a panel: Immunoassay, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Cross-Reactivity Methodologies
| Feature | Immunoassay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Competitive binding of analyte and potential cross-reactants to a specific antibody. | Differential partitioning of compounds between a stationary and mobile phase based on physicochemical properties. | Separation of volatile compounds followed by ionization and mass-based detection. |
| Specificity | Dependent on antibody-epitope recognition; can be high but susceptible to binding of structurally similar molecules. | High, based on retention time, which is influenced by the entire molecular structure. | Very high, based on both retention time and mass fragmentation pattern, providing a molecular fingerprint. |
| Sensitivity | Can be very high (pg/mL to ng/mL range). | Good (ng/mL to µg/mL range), dependent on the detector and derivatization. | Excellent (pg/mL to ng/mL range), especially with selected ion monitoring (SIM). |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, with typical run times of 5-30 minutes per sample. | Moderate to low, with typical run times of 10-40 minutes per sample. |
| Development Effort | High; requires antibody generation and assay optimization. | Moderate; requires method development, including column and mobile phase selection, and potentially derivatization. | Moderate to high; requires derivatization for non-volatile compounds and optimization of chromatographic and mass spectrometric parameters. |
| Matrix Effects | Can be significant, requiring careful sample preparation and use of blocking agents. | Can be moderate, often mitigated by sample cleanup and chromatographic separation. | Can be moderate, often addressed by sample preparation and the specificity of mass detection. |
In-Depth Methodology Comparison
Immunoassay: The High-Throughput Screening Approach
Immunoassays are a common first-line tool for high-throughput screening due to their speed and sensitivity. For small molecules like this compound, a competitive immunoassay format is typically employed.[1]
Causality Behind Experimental Choices:
-
Competitive Format: Small molecules have only a single epitope, making the "sandwich" format used for larger molecules unsuitable. In a competitive assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal from the labeled analyte.[1]
-
Antibody Selection: The specificity of the immunoassay is entirely dependent on the quality of the antibody. Monoclonal antibodies are generally preferred over polyclonal antibodies for their single-epitope recognition, which can provide higher specificity.[2]
Experimental Protocol: Competitive ELISA for this compound
-
Coating: A microtiter plate is coated with an antibody specific to (4-Bromo-2-chlorophenyl)methanamine.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A known amount of enzyme-labeled (4-Bromo-2-chlorophenyl)methanamine is mixed with the sample (containing an unknown amount of the analyte or potential cross-reactant) and added to the wells.
-
Incubation: The plate is incubated to allow the labeled and unlabeled analyte to compete for binding to the antibody.
-
Washing: The plate is washed to remove any unbound material.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Detection: The absorbance of the colored product is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Cross-Reactivity Calculation: The concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) is determined and compared to the IC50 of the target analyte.
Hypothetical Cross-Reactivity Data (Immunoassay)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| (4-Bromo-2-chlorophenyl)methanamine HCl | 10 | 100 |
| (2-Bromo-4-chlorophenyl)methanamine | 50 | 20 |
| (4-Bromo-2-fluorophenyl)methanamine | 85 | 11.8 |
| 4-Bromobenzylamine | 200 | 5 |
| Benzylamine | >1000 | <1 |
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Workflow: Immunoassay
Caption: Competitive Immunoassay Workflow.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a highly versatile and robust technique for separating and quantifying compounds in a mixture. Its specificity is derived from the unique retention time of a compound under a specific set of conditions.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: For moderately polar compounds like benzylamines, reversed-phase HPLC with a C18 column is the most common choice.[3] The non-polar stationary phase separates compounds based on their hydrophobicity.
-
Derivatization: Benzylamines have poor chromophores, meaning they do not absorb UV light well, leading to low sensitivity.[3] Pre-column derivatization with a reagent like dansyl chloride attaches a fluorescent tag to the amine, significantly enhancing detection sensitivity with a fluorescence detector.[3]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid is often used. The acid ensures that the amine is protonated, leading to better peak shape and consistent retention.[4]
Experimental Protocol: HPLC with Fluorescence Detection
-
Sample Preparation: Extract the analyte and potential cross-reactants from the sample matrix.
-
Derivatization:
-
To 100 µL of the sample extract, add 100 µL of a dansyl chloride solution (1 mg/mL in acetone).
-
Add 50 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool and add 50 µL of a quenching solution (e.g., methylamine) to react with excess dansyl chloride.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).[3]
-
-
Data Analysis: The retention time of the target analyte is established. The chromatograms of the potential cross-reactants are then analyzed to see if they co-elute with the target analyte. Cross-reactivity is reported as the percentage of the signal of the cross-reactant at the same concentration as the target analyte.
Hypothetical Cross-Reactivity Data (HPLC)
| Compound | Retention Time (min) | Response at Target RT (%) |
| (4-Bromo-2-chlorophenyl)methanamine HCl | 12.5 | 100 |
| (2-Bromo-4-chlorophenyl)methanamine | 12.8 | <0.1 |
| (4-Bromo-2-fluorophenyl)methanamine | 12.2 | <0.1 |
| 4-Bromobenzylamine | 11.5 | <0.1 |
| Benzylamine | 9.8 | <0.1 |
Experimental Workflow: HPLC
Caption: HPLC with Pre-column Derivatization Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identification Tool
GC-MS offers the highest level of specificity by combining chromatographic separation with mass-based detection. The mass spectrum of a compound provides a unique fragmentation pattern, acting as a molecular fingerprint.
Causality Behind Experimental Choices:
-
Derivatization: Similar to HPLC, benzylamines are polar and require derivatization to increase their volatility for GC analysis.[6] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice, replacing the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5MS) is typically used to separate the derivatized compounds based on their boiling points and interactions with the stationary phase.[7]
-
Mass Spectrometry: Electron ionization (EI) is used to fragment the molecules. The resulting mass spectrum is highly reproducible and can be compared to library spectra for confident identification.[8]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation: Extract the analyte and potential cross-reactants and ensure the extract is anhydrous.
-
Derivatization:
-
Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Cap the vial and heat at 70°C for 1 hour.
-
-
GC-MS Analysis:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[7]
-
Injector: Splitless mode at 250°C.
-
MS Parameters: Electron ionization at 70 eV. Scan range of 50-550 m/z.
-
-
Data Analysis: The retention time and mass spectrum of the derivatized target analyte are determined. The data for the potential cross-reactants are then examined for any chromatographic or mass spectral overlap.
Hypothetical Cross-Reactivity Data (GC-MS)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Overlap with Target |
| (4-Bromo-2-chlorophenyl)methanamine-TMS | 15.2 | 291, 218, 183 | N/A |
| (2-Bromo-4-chlorophenyl)methanamine-TMS | 15.4 | 291, 218, 183 | No (Different RT) |
| (4-Bromo-2-fluorophenyl)methanamine-TMS | 14.8 | 275, 202, 167 | No (Different RT & MS) |
| 4-Bromobenzylamine-TMS | 13.9 | 257, 184, 149 | No (Different RT & MS) |
| Benzylamine-TMS | 11.6 | 179, 106, 91 | No (Different RT & MS) |
Experimental Workflow: GC-MS
Caption: GC-MS with Silylation Workflow.
Conclusion and Recommendations
The choice of analytical technique for a cross-reactivity study of this compound depends on the stage of development and the specific question being addressed.
-
Immunoassays are well-suited for early-stage, high-throughput screening of a large number of potential cross-reactants. However, any observed cross-reactivity should be considered preliminary and requires confirmation by a more specific method.
-
HPLC with a selective detector like fluorescence provides a robust and reliable method for quantifying cross-reactivity. Its high specificity, based on chromatographic separation, makes it a suitable choice for method validation and routine quality control.
-
GC-MS offers the highest level of confidence in identifying cross-reactants. The combination of retention time and a unique mass spectral fingerprint provides unequivocal identification, making it the gold standard for investigating and confirming out-of-specification results or for definitive characterization of specificity.
For a comprehensive cross-reactivity assessment, a tiered approach is recommended. An initial screen with an immunoassay can identify potential issues, which can then be investigated and quantified using a validated HPLC or GC-MS method. This ensures both efficiency and analytical rigor, ultimately leading to a more complete understanding of the method's specificity and more reliable data for decision-making in the drug development process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cedar.wwu.edu [cedar.wwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
The (4-Bromo-2-chlorophenyl)methanamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Monoamine Transporter Inhibition
Introduction
In the landscape of neuropharmacology, the development of potent and selective inhibitors for monoamine transporters—specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET)—remains a cornerstone of research for therapies targeting depressive disorders, anxiety, and neuropathic pain.[1][2] The substituted benzylamine framework is a well-established pharmacophore that serves as a versatile template for designing such inhibitors.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, halogenated scaffold: (4-Bromo-2-chlorophenyl)methanamine hydrochloride .
Through a synthesis of published data on analogous structures, this document will explore how modifications to this core scaffold influence inhibitory potency and selectivity for SERT and NET. We will present a comparative analysis against alternative chemical scaffolds, provide detailed experimental protocols for assessing compound activity, and offer insights into the causal relationships between chemical structure and biological function. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of novel central nervous system (CNS) agents.
Core Scaffold: Rationale and Synthetic Strategy
The (4-Bromo-2-chlorophenyl)methanamine core is a synthetically accessible and promising starting point for monoamine reuptake inhibitors. The di-halogenated phenyl ring is a key feature; halogen substitutions are known to be critical determinants for the potency and specificity of ligands targeting monoamine transporters.[4][5] Specifically, substitutions at the 4-position of the phenyl ring often enhance affinity for SERT. The chlorine atom at the 2-position introduces steric and electronic modifications that can further modulate target engagement and selectivity.[6]
General Synthetic Approach
Derivatives of this scaffold are typically synthesized via reductive amination. The synthesis begins with the appropriately substituted benzaldehyde, in this case, 4-bromo-2-chlorobenzaldehyde. This aldehyde is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form the desired N-substituted benzylamine derivative. This method allows for the facile introduction of a wide variety of substituents on the nitrogen atom, enabling a thorough exploration of the SAR.[7][8]
Caption: General synthetic workflow for N-substituted (4-Bromo-2-chlorophenyl)methanamine derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of (4-Bromo-2-chlorophenyl)methanamine derivatives is exquisitely sensitive to structural modifications. Below, we analyze the key SAR trends based on data from analogous monoamine reuptake inhibitors.
Modifications to the Methanamine Side Chain (N-Substitution)
The nature of the substituent on the amine nitrogen is a critical determinant of potency and selectivity. Generally, monoamine reuptake inhibitors feature a secondary or tertiary amine pharmacophore.[9]
| Modification | General Effect on SERT Potency | General Effect on NET Potency | Rationale & Insights |
| Primary Amine (-NH2) | Moderate | Moderate | The unsubstituted amine provides a baseline activity but is often less potent than substituted analogs. It serves as a crucial hydrogen bond donor. |
| N-Methyl (-NHCH3) | Often Increased | Often Increased | Small alkyl groups like methyl are generally well-tolerated and can enhance hydrophobic interactions within the transporter binding pocket, often leading to increased potency for both SERT and NET. |
| N,N-Dimethyl (-N(CH3)2) | Variable | Often Decreased | While tertiary amines are common in many CNS drugs, the increased steric bulk of the dimethyl group can sometimes reduce affinity, particularly for NET. For some scaffolds, this modification can shift selectivity towards SERT. |
| N-Ethyl (-NHC2H5) | Generally Maintained or Slightly Decreased | Generally Maintained or Slightly Decreased | Larger alkyl groups can introduce steric clashes if the binding pocket is constrained, but are often tolerated. |
| Longer Alkyl Chains | Typically Decreased | Typically Decreased | Significant increases in alkyl chain length beyond ethyl tend to be detrimental to activity, likely due to unfavorable steric interactions. |
Table 1: SAR of N-Substitutions on the Methanamine Moiety. Data synthesized from general principles of monoamine reuptake inhibitor SAR.[10][11]
The data suggest that small, hydrophobic substituents on the nitrogen atom are favored for potent inhibition of both SERT and NET. The primary amine is essential for interaction, likely through a salt bridge with a conserved aspartate residue in the transporter's binding site.
Modifications to the Phenyl Ring (Halogen Substitutions)
The pattern of halogen substitution on the phenyl ring is crucial for high-affinity binding and for differentiating between SERT and NET.[4]
| Modification | General Effect on SERT Potency | General Effect on NET Potency | Rationale & Insights |
| 4-Bromo, 2-Chloro (Core) | Potent | Potent | This specific di-substitution pattern is hypothesized to provide a favorable balance of lipophilicity and electronic properties for dual SERT/NET inhibition. |
| 4-Chloro only | Potent | Moderate | A single chlorine at the 4-position is a common feature of many selective serotonin reuptake inhibitors (SSRIs). |
| 4-Bromo only | Potent | Moderate | Similar to 4-chloro, the 4-bromo substitution strongly favors SERT inhibition. Heavier halogens may form halogen bonds with the protein backbone.[5] |
| 3,4-Dichloro | Very Potent | Moderate | The 3,4-dichloro substitution pattern is found in the potent SERT inhibitor Sertraline and is highly favorable for SERT affinity. |
| 2-Chloro only | Low to Moderate | Low to Moderate | A single substitution at the 2-position is generally less favorable for high-potency inhibition of either transporter compared to substitution at the 4-position. |
Table 2: SAR of Halogen Substitutions on the Phenyl Ring. Data synthesized from studies on halogenated monoamine reuptake inhibitors.[4][6]
The presence of a halogen at the 4-position of the phenyl ring is a consistent feature for high-potency SERT inhibition. This is attributed to the interaction of the halogen atom with a specific "halogen-binding pocket" within the transporter.[6] The additional 2-chloro substituent likely serves to fine-tune the conformation of the molecule and its electronic properties to optimize binding to both SERT and NET.
Caption: Key structure-activity relationship trends for the (4-Bromo-2-chlorophenyl)methanamine scaffold.
Comparison with an Alternative Scaffold: Tropane Analogs
To contextualize the performance of the benzylamine scaffold, we compare it to the well-studied tropane scaffold, exemplified by cocaine and its numerous analogs developed as monoamine reuptake inhibitors.[12][13] Tropanes are conformationally rigid structures that have yielded highly potent and selective inhibitors for all three monoamine transporters.[14]
| Scaffold | Representative Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Key Features |
| Benzylamine (Analog) | N-Methyl-3,4-dichlorobenzylamine | ~15 | ~50 | >1000 | Conformationally flexible; SAR is highly dependent on substitution patterns. Generally favors SERT/NET over DAT. |
| Tropane | RTI-113 (β-CFT analog) | 2.5 | 30 | 0.5 | Rigid bicyclic core; modifications at the 2β and 3β positions allow for fine-tuning of selectivity. Often highly potent at DAT. |
Table 3: Comparative Inhibitory Potency (Ki) of Representative Compounds from Benzylamine and Tropane Scaffolds. Values are approximate and synthesized from multiple sources for illustrative purposes.[4][12][15]
The primary distinction lies in conformational flexibility. The benzylamine scaffold is flexible, allowing it to adopt different conformations to fit into the binding sites of SERT and NET. In contrast, the tropane scaffold is rigid. This rigidity can lead to highly potent and selective compounds but may limit the exploration of chemical space compared to more flexible scaffolds. While benzylamine derivatives can be potent dual SERT/NET inhibitors, tropane analogs have often been developed as potent dopamine transporter (DAT) inhibitors, a property less commonly observed with the benzylamine class.[13]
Experimental Protocols
The characterization of novel monoamine reuptake inhibitors relies on robust and validated in vitro assays. Here, we provide detailed protocols for two fundamental assays.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the transporter.
Objective: To determine the inhibitory constant (Ki) of test compounds at human SERT and NET.
Materials:
-
Membrane Preparations: HEK293 cells stably expressing human SERT or NET.
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET).
-
Non-specific Binding Control: Fluoxetine (for SERT), Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (buffer only), non-specific binding (10 µM control inhibitor), and test compound concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).[12]
-
Reagent Addition:
-
Add 50 µL of assay buffer, control inhibitor, or test compound to the appropriate wells.
-
Add 50 µL of diluted radioligand ([³H]-Citalopram at ~1 nM for SERT; [³H]-Nisoxetine at ~1 nM for NET).
-
Initiate the binding reaction by adding 100 µL of the respective cell membrane preparation (5-10 µg protein per well). The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Protocol 2: [³H]-Monoamine Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of the neurotransmitter into cells or synaptosomes.
Objective: To determine the functional inhibitory potency (IC₅₀) of test compounds on serotonin and norepinephrine uptake.
Materials:
-
Cells/Tissue: HEK293 cells expressing hSERT or hNET, or rat brain synaptosomes.[16][17]
-
Radiolabeled Substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE).
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
-
Non-specific Uptake Control: Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compounds: Serial dilutions in uptake buffer.
-
96-well microplates, cell harvester, filters, scintillation fluid, and counter.
Procedure:
-
Cell Plating: Seed transporter-expressing cells in 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells once with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or control inhibitor.
-
Initiate Uptake: Add the radiolabeled substrate ([³H]-5-HT or [³H]-NE, typically at a concentration near their Km, e.g., 10-20 nM) to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known inhibitor.
-
Calculate specific uptake: Total Uptake - Non-specific Uptake.
-
Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound to calculate the IC₅₀ value.
-
Caption: High-level workflow for key in vitro pharmacological assays.
Conclusion
The (4-Bromo-2-chlorophenyl)methanamine scaffold represents a promising platform for the development of dual serotonin and norepinephrine reuptake inhibitors. The structure-activity relationships, synthesized from data on analogous compounds, highlight critical features for potent activity. Specifically, small N-alkyl substitutions on the methanamine side chain and the presence of a 4-halogen substituent on the phenyl ring are key for high-affinity binding to both SERT and NET. This scaffold demonstrates the power of halogenation in fine-tuning ligand-protein interactions to achieve desired pharmacological profiles.
Compared to more rigid structures like tropane analogs, the inherent flexibility of the benzylamine core offers distinct advantages in drug design, allowing it to adapt to the binding sites of multiple transporters. The continued exploration of substitutions on this and related scaffolds, guided by the principles and experimental protocols outlined in this guide, will undoubtedly pave the way for the discovery of novel and improved therapeutics for a range of CNS disorders.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 8. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzothienyloxy phenylpropanamines, novel dual inhibitors of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of novel tropane analogues in comparison with the binding characteristics of [18F]FP-CIT and [131I]beta-CIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. List of cocaine analogues - Wikipedia [en.wikipedia.org]
- 16. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of (4-Bromo-2-chlorophenyl)methanamine hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Bromo-2-chlorophenyl)methanamine hydrochloride (CAS Number: 874482-96-9). This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures, ensuring a deep understanding of the "why" behind the "how."
Understanding the Hazard Profile: A Foundation for Safe Handling
Based on analogous compounds, this compound should be treated as:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[1][2]
-
Toxic in contact with skin or if inhaled: Dermal and inhalation exposure routes can lead to adverse health effects.
-
A skin and eye irritant: The compound can cause irritation upon direct contact.[1][2][3]
-
Potentially damaging to organs through prolonged or repeated exposure. [4]
-
Very toxic to aquatic life with long-lasting effects.
The hydrochloride salt form indicates that it is likely a crystalline solid that is soluble in water.
The Core of Compliant Disposal: Waste Characterization and Classification
Proper disposal begins with accurate waste characterization. As a halogenated organic compound, this compound falls under specific regulatory frameworks established by the Environmental Protection Agency (EPA) in the United States.
EPA Hazardous Waste Classification:
Due to its chemical structure, waste containing this compound is likely to be classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Specifically, it may fall under the following categories:
| EPA Waste Code | Description | Rationale for this compound |
| F-Listed Wastes | Wastes from non-specific sources. | If used as a solvent or in a solvent mixture for degreasing, it could fall under codes like F001 or F002 for spent halogenated solvents.[5][6][7][8] |
| U-Listed Wastes | Discarded commercial chemical products. | If the pure, unused chemical is being discarded, it would likely be classified as a U-listed waste. The specific U-code would depend on the exact hazards identified in a complete SDS. |
| D-Listed Wastes | Wastes exhibiting hazardous characteristics. | Depending on its specific properties, it could be classified based on toxicity (D004-D043). For example, if it contains constituents like chlorobenzene, it could be assigned a code such as D021.[6][8] |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment based on your specific waste stream.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure safety and compliance throughout the disposal process.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Incompatibility: Do not mix this waste with strong acids, bases, or oxidizing agents. Halogenated compounds can undergo vigorous or unpredictable reactions with these substances.
-
Aqueous vs. Organic: If the waste is in an aqueous solution, it should be collected separately from non-halogenated organic solvent waste.
Step 3: Container Management - Secure and Compliant Storage
The integrity of your waste container is paramount to preventing leaks and spills.
-
Material Compatibility: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE, or glass).
-
Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 4: Accumulation and Storage - Time and Location Matter
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary container (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Time Limits: Be aware of the time limits for accumulating hazardous waste in your SAA, as stipulated by your institution's EHS policies and EPA regulations.
Step 5: Final Disposal - Partnering with Professionals
Never dispose of this compound down the drain or in the regular trash.
-
Licensed Waste Hauler: The final disposal must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds. This process should be carried out in a facility with appropriate emission controls to neutralize harmful byproducts like hydrogen chloride and hydrogen bromide.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your colleagues and your institution's EHS department immediately.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.
-
Decontaminate: The spill area should be decontaminated. Studies on the degradation of benzylamines suggest that certain chemical treatments could be effective, but this should only be performed by trained personnel.[9][10]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's inherent hazards and adhering to a structured, scientifically-grounded disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide serves as a comprehensive resource to empower laboratory professionals to manage this chemical waste stream with confidence and competence, fostering a culture of safety and sustainability in the pursuit of scientific advancement.
References
- 1. cpachem.com [cpachem.com]
- 2. synzeal.com [synzeal.com]
- 3. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wku.edu [wku.edu]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
bis(4-bromo-2-chlorobenzyl)amine
4-bromo-2-chlorobenzonitrile
Phthalhydrazide


